3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h5-8H,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXIIVIQLHYKOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370425 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210907-84-9 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, a key building block in modern organic synthesis and drug discovery.
Chemical Structure and Identifiers
This compound, also known as 3-aminophenylboronic acid pinacol ester, is an aromatic compound containing a boronic acid pinacol ester and an aniline functional group. This unique combination makes it a versatile reagent in cross-coupling reactions.
Structure:
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 210907-84-9[1] |
| Molecular Formula | C₁₂H₁₈BNO₂[1] |
| Molecular Weight | 219.09 g/mol [1] |
| InChI | InChI=1S/C12H18BNO2/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h5-8H,14H2,1-4H3[1] |
| InChIKey | YMXIIVIQLHYKOT-UHFFFAOYSA-N[1] |
| SMILES | CC1(C)OB(OC1(C)C)C2=CC=CC(=C2)N |
| Synonyms | 3-Aminophenylboronic acid pinacol ester, 2-(3-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of this compound are crucial for its handling, characterization, and use in synthesis.
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 92-96 °C | |
| Boiling Point | Not available | |
| Solubility | Insoluble in water.[2] Soluble in organic solvents like DMF, DMSO, and Ethanol.[3] |
Table 3: Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃) | No specific experimental data found in the search results. Typical chemical shifts for the aromatic protons would be expected in the range of δ 6.5-7.5 ppm, the amine protons around δ 3.5-4.5 ppm, and the methyl protons of the pinacol group as a singlet around δ 1.3 ppm. |
| ¹³C NMR (CDCl₃) | No specific experimental data found in the search results. Typical chemical shifts for the aromatic carbons would be expected in the range of δ 110-150 ppm, and the methyl and quaternary carbons of the pinacol group around δ 25 and 84 ppm, respectively. |
| FT-IR (ATR, cm⁻¹) | A full spectrum is available via subscription-based services.[4] Key expected peaks would include N-H stretching (around 3300-3500 cm⁻¹), C-H aromatic stretching (around 3000-3100 cm⁻¹), C-H aliphatic stretching (around 2850-3000 cm⁻¹), C=C aromatic stretching (around 1450-1600 cm⁻¹), and B-O stretching (around 1300-1400 cm⁻¹). |
| Mass Spectrometry | Molecular Ion (M⁺): Expected at m/z = 219.1431 |
Synthesis and Purification
The most common method for the synthesis of this compound is the Miyaura borylation reaction.
Synthesis via Miyaura Borylation
This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (in this case, 3-bromoaniline) with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[5][6][7]
Caption: Synthesis of the target compound via Miyaura Borylation.
Experimental Protocol: Miyaura Borylation of 3-Bromoaniline
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-bromoaniline (1.0 equiv.), bis(pinacolato)diboron (1.1 equiv.), and potassium acetate (KOAc) (3.0 equiv.).[8]
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equiv.).[8]
-
Solvent Addition: Add anhydrous and degassed 1,4-dioxane via syringe.[8]
-
Reaction Conditions: Seal the flask and heat the reaction mixture with stirring at 80-100 °C for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Purification
Purification of pinacol boronic esters can be challenging due to their sensitivity to hydrolysis and potential for degradation on silica gel.[9]
Experimental Protocol: Purification by Column Chromatography
-
Stationary Phase: Use silica gel for column chromatography. To minimize degradation, the silica gel can be pre-treated with a solution of boric acid in an organic solvent and then dried.[10] Alternatively, neutral alumina can be used.
-
Eluent System: A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.
-
Fraction Collection: Collect fractions and monitor by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Applications in Organic Synthesis
The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.
Suzuki-Miyaura Cross-Coupling Reaction
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, dissolve this compound (1.2 equiv.) and the desired aryl halide (1.0 equiv.) in a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).
-
Degassing: Degas the mixture by bubbling an inert gas (argon or nitrogen) through the solution for 15-30 minutes.
-
Catalyst Addition: Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 equiv.), under a positive pressure of the inert gas.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 4: Hazard Information
| Hazard Statement | Precautionary Statement |
| Causes skin irritation.[2] | Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| Causes serious eye irritation.[2] | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| May cause respiratory irritation.[2] | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
References
- 1. This compound | C12H18BNO2 | CID 2734655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. caymanchem.com [caymanchem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
- 7. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
3-Aminophenylboronic Acid Pinacol Ester: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical characteristics of 3-Aminophenylboronic acid pinacol ester. It includes detailed experimental protocols for the determination of its physical properties and its application in key synthetic reactions. The information is presented to support researchers and professionals in the fields of chemical synthesis and drug development.
Core Physical and Chemical Properties
3-Aminophenylboronic acid pinacol ester is a versatile reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its physical and chemical properties are crucial for its handling, storage, and reactivity.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₈BNO₂ | [1] |
| Molecular Weight | 219.09 g/mol | [1] |
| CAS Number | 210907-84-9 | [1] |
| Melting Point | 90-94 °C (lit.) | [1] |
| Boiling Point | 351.2 °C at 760 mmHg (Predicted) | |
| Density | 1.1 ± 0.1 g/cm³ (Predicted) | |
| Solubility | Insoluble in water. | |
| Appearance | White to off-white crystalline powder | |
| Storage | Store in a cool, dry place. Keep container tightly closed. Recommended storage temperature: 2-8 °C. |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 3-Aminophenylboronic acid pinacol ester.
| Spectroscopic Data | Key Features |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. Expected signals include those for the aromatic protons, the amine protons, and the methyl protons of the pinacol group. The integration of these signals corresponds to the number of protons in each environment.[2][3] |
| FT-IR (Fourier-Transform Infrared Spectroscopy) | The FT-IR spectrum reveals the functional groups present in the molecule. Characteristic absorption bands for the N-H stretch of the amine group are expected in the region of 3300-3500 cm⁻¹.[4] Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. The B-O bond of the boronic ester will also show characteristic absorptions. |
| Mass Spectrometry (MS) | Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ would be expected at an m/z value corresponding to the molecular weight of the compound. |
Experimental Protocols
The following are detailed methodologies for the determination of key physical characteristics and for a representative synthetic application of 3-aminophenylboronic acid pinacol ester.
Determination of Melting Point
Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.
Procedure:
-
A small amount of finely powdered 3-aminophenylboronic acid pinacol ester is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the Mel-Temp apparatus or attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil.
-
The sample is heated at a rate of 1-2 °C per minute.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
Determination of Solubility
Apparatus: Test tubes, vortex mixer.
Procedure:
-
Approximately 10 mg of 3-aminophenylboronic acid pinacol ester is placed in a test tube.
-
1 mL of the solvent to be tested (e.g., water, ethanol, dichloromethane, acetone) is added.
-
The mixture is agitated using a vortex mixer for 1-2 minutes.
-
The solubility is observed and recorded as soluble, partially soluble, or insoluble.
Suzuki-Miyaura Coupling Reaction: Synthesis of 6-(hetero)arylthieno[3,2-b]pyridines
This protocol is a generalized procedure based on the synthesis of 6-(hetero)arylthieno[3,2-b]pyridines using 3-aminophenylboronic acid pinacol ester.[5]
Materials:
-
Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate
-
3-Aminophenylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane, Toluene, DMF)
Procedure:
-
To a reaction vessel, add methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate (1 equivalent), 3-aminophenylboronic acid pinacol ester (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
The solvent is added, and the reaction mixture is heated to the desired temperature (typically 80-110 °C) with stirring.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 6-(3-aminophenyl)thieno[3,2-b]pyridine derivative.
Mandatory Visualizations
Experimental Workflow: Determination of Physical Characteristics
Caption: Workflow for determining the physical characteristics of a compound.
Signaling Pathway: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Logical Relationship: Application in Drug Discovery
Caption: Synthetic route to FLT3-ITD inhibitors utilizing 3-aminophenylboronic acid pinacol ester.
References
- 1. 3-Aminophenylboronic acid pinacol ester 97 210907-84-9 [sigmaaldrich.com]
- 2. 3-Aminophenylboronic acid pinacol ester(210907-84-9) 1H NMR [m.chemicalbook.com]
- 3. 3-Aminophenylboronic acid monohydrate(206658-89-1) 1H NMR [m.chemicalbook.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 3-Hydroxyphenylboronic Acid Pinacol Ester (CAS No. 214360-76-6) for Drug Development Professionals
Foreword: This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical properties and applications of 3-Hydroxyphenylboronic acid pinacol ester (CAS No. 214360-76-6). This guide focuses on its pivotal role as a synthetic building block in the generation of complex, biologically active molecules.
Core Chemical Information
3-Hydroxyphenylboronic acid pinacol ester is a versatile reagent in modern organic synthesis. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 214360-76-6 | [1][2] |
| Chemical Name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | [1] |
| Synonyms | 3-Hydroxyphenylboronic acid, Pinacol cyclic ester | [1] |
| Molecular Formula | C₁₂H₁₇BO₃ | [2] |
| Molecular Weight | 220.07 g/mol | [1][2] |
| Melting Point | 94-98 °C | [1] |
| Appearance | White to off-white solid | |
| SMILES | CC1(C)OB(OC1(C)C)c2cccc(O)c2 | [1] |
| InChI | 1S/C12H17BO3/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h5-8,14H,1-4H3 | [1] |
Role in Drug Discovery and Development
3-Hydroxyphenylboronic acid pinacol ester is not typically an active pharmaceutical ingredient (API) itself. Instead, it is a crucial building block in the synthesis of APIs, primarily through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, enabling the construction of complex molecular scaffolds found in many clinically significant drugs.
The presence of the boronic acid pinacol ester functional group allows for its coupling with a wide range of aryl or vinyl halides and triflates. The hydroxyl group on the phenyl ring offers a site for further functionalization or can be a key pharmacophoric feature in the final drug molecule, interacting with biological targets through hydrogen bonding.
Application in the Synthesis of Bioactive Molecules: A Case Study
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling
The following is a representative, generalized protocol for the Suzuki-Miyaura cross-coupling of 3-Hydroxyphenylboronic acid pinacol ester with an aryl halide. Reaction conditions can vary significantly based on the specific substrates.
Reaction Scheme:
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Reaction Setup: To a reaction vessel is added 3-Hydroxyphenylboronic acid pinacol ester (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equivalents), and a base (e.g., K₂CO₃, 2.0-3.0 equivalents).
-
Solvent Addition: The vessel is purged with an inert gas (e.g., argon or nitrogen), and a degassed solvent (e.g., dioxane, toluene, or DMF) is added.
-
Reaction Execution: The reaction mixture is heated to a specified temperature (typically between 80-120 °C) and stirred for a period of time (ranging from a few hours to overnight) until the reaction is complete, as monitored by techniques such as TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. Water is added, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography on silica gel, to afford the desired biaryl product.
Quantitative Data from Representative Reactions
The yield of Suzuki-Miyaura coupling reactions is highly dependent on the specific substrates, catalyst, base, and solvent system used. The following table provides a hypothetical range of yields based on typical outcomes for such reactions.
| Reactant A | Reactant B | Catalyst | Base | Solvent | Yield (%) |
| 3-Hydroxyphenylboronic acid pinacol ester | Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 70-95 |
| 3-Hydroxyphenylboronic acid pinacol ester | Aryl Chloride | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 60-85 |
| 3-Hydroxyphenylboronic acid pinacol ester | Heteroaryl Bromide | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 65-90 |
Application in Kinase Inhibitor Synthesis
A significant application of this building block is in the synthesis of kinase inhibitors, many of which feature a biaryl scaffold. The 3-hydroxyphenyl moiety can be a key pharmacophore, for instance, by forming a hydrogen bond with the hinge region of the kinase.
Caption: Workflow for kinase inhibitor synthesis.
Signaling Pathways of Potential Downstream Products
While 3-Hydroxyphenylboronic acid pinacol ester does not have a known direct effect on signaling pathways, the compounds synthesized using it as a building block are often designed to modulate key cellular signaling pathways implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.
For example, a kinase inhibitor synthesized using this reagent might target a specific kinase in a pathway like the MAPK/ERK pathway, which is frequently dysregulated in cancer.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Safety Information
It is important to handle 3-Hydroxyphenylboronic acid pinacol ester with appropriate safety precautions.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.[1]
Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), eye shields, and chemical-resistant gloves when handling this compound.[1]
Conclusion
3-Hydroxyphenylboronic acid pinacol ester is a valuable and versatile building block for drug discovery and development. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex biaryl structures that are central to the design of numerous therapeutic agents. A thorough understanding of its chemical properties and reaction conditions is essential for medicinal chemists aiming to leverage this reagent in the creation of novel drug candidates.
References
Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, a valuable building block in medicinal chemistry and materials science. The document details the prevalent synthetic methodologies, provides explicit experimental protocols, and presents key data in a structured format for ease of comparison.
Introduction
This compound, also known as 3-aminophenylboronic acid pinacol ester, is an important reagent in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 3-aminophenyl group into various molecular scaffolds.[1][2] Its applications are extensive, ranging from the synthesis of kinase inhibitors for cancer therapy to the development of novel organic light-emitting diodes (OLEDs). This guide focuses on the most robust and widely adopted synthetic routes to this compound.
Core Synthetic Strategies
The synthesis of this compound can be achieved through several strategic approaches. The most common and reliable methods include:
-
Palladium-Catalyzed Borylation of 3-Haloanilines (Miyaura Borylation): This is the most prevalent method, involving the cross-coupling of a 3-haloaniline (typically 3-bromoaniline or 3-chloroaniline) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[3][4]
-
Esterification of 3-Aminophenylboronic Acid: This method involves the direct reaction of 3-aminophenylboronic acid with pinacol, typically in the presence of a dehydrating agent or under conditions that remove water.
-
Iridium-Catalyzed C-H Borylation of Aniline: This newer technique allows for the direct borylation of the C-H bonds of aniline.[5][6] However, achieving high regioselectivity for the meta position can be challenging and may result in a mixture of isomers.
This guide will focus on the Palladium-Catalyzed Borylation of 3-Bromoaniline due to its high efficiency, substrate tolerance, and widespread use.
Experimental Protocol: Palladium-Catalyzed Borylation of 3-Bromoaniline
This protocol is a representative procedure for the synthesis of this compound via Miyaura borylation.
Reaction Scheme:
Caption: Palladium-catalyzed borylation of 3-bromoaniline.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Notes |
| 3-Bromoaniline | C₆H₆BrN | 172.02 | 591-19-5 | Starting material |
| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 73183-34-3 | Boron source |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | C₃₄H₂₈Cl₂FeP₂Pd | 816.64 | 72287-26-4 | Catalyst |
| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | 127-08-2 | Base |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 123-91-1 | Anhydrous solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction solvent |
| Brine | NaCl(aq) | - | - | For washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-bromoaniline (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq), and potassium acetate (1.5 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask.
-
Reaction: Stir the mixture at 80-100 °C under an inert atmosphere for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Data Presentation
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 210907-84-9 | [1][7] |
| Molecular Formula | C₁₂H₁₈BNO₂ | [1][8] |
| Molecular Weight | 219.09 g/mol | [1][8] |
| Appearance | Off-white to beige crystalline solid | - |
| Melting Point | 90-94 °C | [2] |
Table 2: Typical Reaction Parameters and Yields
| Starting Material | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromoaniline | PdCl₂(dppf) | KOAc | Dioxane | 80-100 | 12-24 | 70-90 |
| 3-Chloroaniline | Pd(OAc)₂/XPhos | K₃PO₄ | Toluene | 100-110 | 18-36 | 60-80 |
| 3-Iodoaniline | Pd(PPh₃)₄ | KOAc | DMF | 80 | 6-12 | 85-95 |
Note: Yields are indicative and can vary based on reaction scale and optimization.
Experimental Workflow and Signaling Pathways
The following diagram illustrates the general workflow for the synthesis and purification of the target compound.
Caption: General workflow for the synthesis of the target compound.
The underlying chemical transformation is a catalytic cycle known as the Miyaura borylation. The key steps are illustrated in the diagram below.
Caption: Simplified catalytic cycle for Miyaura borylation.
Conclusion
The palladium-catalyzed borylation of 3-bromoaniline with bis(pinacolato)diboron is a highly effective and reliable method for the synthesis of this compound. This guide provides the necessary details for researchers to successfully perform this synthesis, offering a solid foundation for the production of this key synthetic intermediate. The provided protocols and data serve as a valuable resource for professionals in drug discovery and materials science, facilitating the development of novel and impactful chemical entities.
References
- 1. 3-Aminophenylboronic acid pinacol ester 97 210907-84-9 [sigmaaldrich.com]
- 2. 3-氨基苯硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Arylboronic Esters Synthesis by Ir(I)-Catalysis [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. This compound | C12H18BNO2 | CID 2734655 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Data and Experimental Protocols for 3-Aminophenylboronic Acid Pinacol Ester: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 3-aminophenylboronic acid pinacol ester, a versatile reagent in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in the field of drug development.
Spectroscopic Data
The spectroscopic data for 3-aminophenylboronic acid pinacol ester is summarized below. For comparative purposes, data for the isomeric 4-aminophenylboronic acid pinacol ester is also included, as it is more readily available in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule, respectively.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm (Multiplicity, Coupling Constant J in Hz, Integration) |
| 3-Aminophenylboronic acid pinacol ester | CDCl₃ | Due to the commercial availability and common use of deuterated chloroform (CDCl₃) for NMR analysis of organic compounds, the data is typically acquired in this solvent. Specific peak assignments would require experimental data not publicly available. Expected signals would include aromatic protons and the singlet for the twelve protons of the pinacol group. |
| 4-Aminophenylboronic acid pinacol ester | CDCl₃ | 7.63 (d, J = 8.0 Hz, 2H), 6.65 (d, J = 8.0 Hz, 2H), 3.83 (br s, 2H, NH₂), 1.32 (s, 12H, CH₃)[1] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 3-Aminophenylboronic acid pinacol ester | CDCl₃ | Data not readily available in public literature. Expected signals would include aromatic carbons, the carbon bearing the boron atom (often broadened), and the carbons of the pinacol group. |
| 4-Aminophenylboronic acid pinacol ester | CDCl₃ | 150.4 (C-B), 141.9, 123.3, 83.1 (O-C(CH₃)₂), 23.9 (CH₃)[1] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Spectroscopic Data
| Compound | Technique | Key Absorptions (cm⁻¹) |
| 3-Aminophenylboronic acid pinacol ester | Data not readily available. | Expected characteristic peaks would include N-H stretching for the amine group (around 3300-3500 cm⁻¹), C-H stretching for the aromatic ring and alkyl groups (around 2850-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹), and B-O stretching (around 1300-1400 cm⁻¹). |
| 3-Aminophenylboronic acid | ATR-Neat | The IR spectrum for the corresponding boronic acid is available and shows characteristic absorptions that would be similar for the pinacol ester, with the addition of peaks for the pinacol group.[2] |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound.
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) |
| 3-Aminophenylboronic acid pinacol ester | Electrospray Ionization (ESI) | 220.1503 | Data not readily available. |
| 4-Aminophenylboronic acid pinacol ester | ESI | 220.1503 | 220.20[3] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
¹H and ¹³C NMR Spectra Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-aminophenylboronic acid pinacol ester in about 0.6 mL of deuterated chloroform (CDCl₃). The use of a high-purity solvent is crucial for accurate results.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A typical acquisition might involve 16 to 64 scans.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the carbon channel and tune it accordingly.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans (typically several hundred to thousands) due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.[4]
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-IR Spectrum Acquisition
-
Sample Preparation: Place a small amount of the solid 3-aminophenylboronic acid pinacol ester directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) using ESI
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve stable ionization and maximum signal intensity.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform data analysis to determine the accurate mass of the molecular ion and confirm the elemental composition.
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
An In-Depth Technical Guide to the Safe Handling of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (also known as 3-aminophenylboronic acid pinacol ester), a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risk to personnel and the environment.
Chemical and Physical Properties
Proper handling and storage procedures are predicated on a thorough understanding of the compound's physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₈BNO₂ | [1] |
| Molecular Weight | 219.09 g/mol | [1] |
| Appearance | White to light yellow to light orange powder/crystal | [2] |
| Melting Point | 90-94 °C | [3] |
| Boiling Point | 351.2 °C at 760 mmHg | [4] |
| Flash Point | 166.2 °C | [4] |
| Solubility | Insoluble in water.[5] Soluble in organic solvents.[6] | |
| Density | 1.1 g/cm³ | [4] |
| CAS Number | 210907-84-9 | [3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 |
| Warning | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2A |
| Warning | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 |
| Warning | H335: May cause respiratory irritation[1] |
Precautionary Statements: [3]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P312: Call a POISON CENTER/doctor if you feel unwell.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P362 + P364: Take off contaminated clothing and wash it before reuse.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
First-Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the individual to fresh air and keep them in a position comfortable for breathing.[7] If the person is not breathing, give artificial respiration. Seek medical attention if symptoms persist or if you feel unwell.[8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[7] If skin irritation occurs, seek medical advice.[3] |
| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[3] |
| Ingestion | Do NOT induce vomiting.[7] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. |
Fire-Fighting Measures
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7] |
| Specific Hazards | During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[7] Hazardous combustion products include carbon oxides, nitrogen oxides, and boron oxides. |
| Protective Equipment | Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7] |
Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
| Step | Action |
| Personal Precautions | Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] Ensure adequate ventilation and remove all sources of ignition.[7] |
| Environmental Precautions | Prevent the chemical from entering drains, sewers, or waterways.[7] |
| Containment and Clean-up | For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[9] Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[9] Clean the spill area with a suitable solvent, followed by washing with soap and water.[9] |
Handling and Storage
Proper handling and storage are essential for maintaining the stability of the compound and ensuring a safe laboratory environment.
| Aspect | Recommendation |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood.[9] Avoid contact with skin, eyes, and clothing.[7] Avoid breathing dust. Wash hands thoroughly after handling.[7] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] It is recommended to store in a refrigerator (+4°C).[4] |
| Incompatible Materials | Strong oxidizing agents. |
Exposure Controls and Personal Protective Equipment
Engineering controls and personal protective equipment are the primary means of protecting laboratory personnel.
| Control | Specification |
| Engineering Controls | Work in a well-ventilated area, preferably a certified chemical fume hood.[9] Ensure that eyewash stations and safety showers are readily accessible.[9] |
| Eye/Face Protection | Wear chemical safety goggles. A full-face shield is recommended if there is a risk of splashing.[9] |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile).[9] A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn.[9] |
| Respiratory Protection | If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[9] |
Stability and Reactivity
| Aspect | Information |
| Reactivity | No specific reactivity data available. |
| Chemical Stability | Stable under recommended storage conditions. |
| Conditions to Avoid | Exposure to moisture and incompatible materials. |
| Incompatible Materials | Strong oxidizing agents. |
| Hazardous Decomposition Products | Carbon oxides, nitrogen oxides, and boron oxides. |
Toxicological and Ecotoxicological Information
Experimental Protocol: Suzuki-Miyaura Coupling
This is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. Optimization may be necessary for specific substrates.
Reaction: Aryl Halide + this compound → 3-Amino-biaryl
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Workflow for the safe handling of the compound.
Caption: Logical steps for responding to a chemical spill.
References
- 1. This compound | C12H18BNO2 | CID 2734655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 210907-84-9 | TCI EUROPE N.V. [tcichemicals.com]
- 3. 3-氨基苯硼酸频哪醇酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. chemimpex.com [chemimpex.com]
- 7. aksci.com [aksci.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. benchchem.com [benchchem.com]
Stability and Storage of 3-Aminophenylboronic Acid Pinacol Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Aminophenylboronic acid pinacol ester. Due to the limited availability of specific stability data for the 3-amino isomer in published literature, this guide synthesizes information from safety data sheets, supplier recommendations, and stability studies on closely related analogs, particularly 4-aminophenylboronic acid pinacol ester. The primary degradation pathway for arylboronic acid pinacol esters is hydrolysis, and as such, this guide places a significant emphasis on this aspect.
Core Stability Profile
3-Aminophenylboronic acid pinacol ester is a solid compound that is generally stable when stored under appropriate conditions. However, like other boronic acid pinacol esters, its primary vulnerability is to hydrolysis, which cleaves the pinacol ester to form the corresponding 3-aminophenylboronic acid and pinacol. This reaction is sensitive to moisture and pH.
Key Stability Considerations:
-
Hydrolytic Stability: The C-B bond is susceptible to cleavage in the presence of water. The rate of hydrolysis is influenced by pH and the electronic properties of substituents on the phenyl ring.
-
Photostability: Specific photostability studies are not widely published. However, as a general precaution for amino-aromatic compounds, exposure to direct sunlight or high-intensity UV light should be minimized to prevent potential photodegradation.
-
Oxidative Stability: Avoid contact with strong oxidizing agents, as the amino group and the boronic ester moiety can be susceptible to oxidation.
Quantitative Stability Data
Direct quantitative stability studies on 3-aminophenylboronic acid pinacol ester are not extensively available in peer-reviewed literature. However, a study on the closely related isomer, 4-aminophenylboronic acid pinacol ester, provides valuable insights into the hydrolytic stability of aminophenylboronic acid pinacol esters. The following table summarizes the hydrolysis kinetics of 4-aminophenylboronic acid pinacol ester in both water and a buffered solution at physiological pH.
Table 1: Hydrolytic Stability of 4-Aminophenylboronic Acid Pinacol Ester at Room Temperature [1]
| Condition | Half-life (t½) | Time to Complete Hydrolysis |
| Deionized Water | ~ 3 hours | ~ 8 hours |
| 50 mM Sodium Phosphate Buffer (pH 7.4) | Significantly faster than in water | < 5 minutes |
Data from a study on the para-isomer (4-aminophenylboronic acid pinacol ester) is presented as a proxy for the meta-isomer (3-aminophenylboronic acid pinacol ester). The rate of hydrolysis is expected to be similar, but a specific study on the 3-amino isomer has not been found in the literature.
Degradation Pathways
The principal degradation pathway for 3-aminophenylboronic acid pinacol ester is hydrolysis.
Caption: Primary hydrolytic degradation pathway.
Experimental Protocols
The following is a representative experimental protocol for assessing the hydrolytic stability of an aminophenylboronic acid pinacol ester using High-Performance Liquid Chromatography (HPLC), based on the methodology described by Achilli et al. for the 4-amino isomer.[1]
Objective: To quantify the rate of hydrolysis of 3-Aminophenylboronic acid pinacol ester to 3-aminophenylboronic acid.
Materials:
-
3-Aminophenylboronic acid pinacol ester
-
Anhydrous ethanol
-
Deionized water
-
Sodium phosphate
-
Methanol (HPLC grade)
-
Formic acid
-
Supelcosil LC-18-T column (25 x 0.46 cm, 5 µm particle size) or equivalent
-
HPLC system with UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a 100 mM stock solution of 3-Aminophenylboronic acid pinacol ester in anhydrous ethanol.
-
Preparation of Test Solutions:
-
Aqueous Stability: Dilute the stock solution to 0.5 mM in deionized water.
-
Buffered Stability: Dilute the stock solution to 0.5 mM in 50 mM sodium phosphate buffer (pH 7.4).
-
-
Incubation: Incubate both test solutions at room temperature.
-
Time-Point Sampling: At various time intervals (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes), take an aliquot of each solution for HPLC analysis.
-
HPLC Analysis:
-
Column: Supelcosil LC-18-T (25 x 0.46 cm, 5 µm)
-
Mobile Phase A: Water with 0.1% (v/v) formic acid
-
Mobile Phase B: Methanol with 0.1% (v/v) formic acid
-
Gradient:
-
20% B for 5 min
-
20% to 70% B in 5 min
-
70% B for 5 min
-
70% to 20% B in 1 min
-
Equilibration at 20% B for 14 min
-
-
Flow Rate: 1.2 mL/min
-
Injection Volume: 250 µL
-
Detection: 280 nm
-
-
Data Analysis: Calculate the percentage of the remaining 3-Aminophenylboronic acid pinacol ester at each time point by comparing the peak area to the initial (t=0) peak area.
References
The Indispensable Role of Boronic Acid Pinacol Esters in Modern Organic Synthesis
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
Boronic acid pinacol esters have solidified their position as indispensable reagents in the toolbox of synthetic organic chemists. Their remarkable stability, versatility in a myriad of chemical transformations, and amenability to purification render them superior to their corresponding boronic acids in many applications. This technical guide provides an in-depth exploration of the synthesis, purification, and diverse applications of boronic acid pinacol esters, with a particular focus on their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols and quantitative data are presented to offer a practical resource for professionals in research and drug development.
Introduction: The Ascendancy of Pinacol Esters
Boronic acids, while powerful reagents, are often challenging to handle due to their propensity for dehydration to form cyclic boroxines and their susceptibility to protodeboronation.[1][2] The introduction of the pinacol protecting group to form boronic acid pinacol esters significantly mitigates these issues. The bulky pinacol group sterically shields the boron atom, enhancing the compound's stability towards air and moisture, which translates to easier handling, a longer shelf life, and the feasibility of purification via silica gel chromatography.[3][4] This heightened stability does not compromise their reactivity, allowing them to serve as effective nucleophilic partners in a wide array of cross-coupling reactions under mild conditions, thereby preserving delicate functional groups within complex molecules.[3][5]
Synthesis of Boronic Acid Pinacol Esters
The synthesis of boronic acid pinacol esters can be achieved through several robust and versatile methods. The choice of method often depends on the nature of the starting material and the desired functional group tolerance.
Miyaura Borylation Reaction
The palladium-catalyzed cross-coupling of bis(pinacolato)diboron (B₂pin₂) with aryl, heteroaryl, or vinyl halides and triflates, known as the Miyaura borylation, is one of the most widely employed methods for synthesizing boronic acid pinacol esters.[6][7] This reaction is characterized by its mild conditions and excellent tolerance for a wide range of functional groups.[6]
A typical Miyaura borylation involves a palladium catalyst, a base, and a suitable solvent. The general workflow for this reaction is depicted below.
Caption: General experimental workflow for the Miyaura borylation reaction.
The proposed catalytic cycle for the Miyaura borylation reaction is initiated by the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to yield the desired boronic acid pinacol ester and regenerate the active catalyst.
Caption: Catalytic cycle of the Miyaura borylation reaction.[6]
| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Pd(dppf)Cl₂ | KOAc | Dioxane | 80 | 8 | 85 | [7] |
| 2 | 1-Iodonaphthalene | Pd(PPh₃)₄ | KOAc | Dioxane | 80 | 2 | 94 | [7] |
| 3 | 3-Bromopyridine | Pd(dppf)Cl₂ | KOAc | Dioxane | 100 | 12 | 78 | [8] |
| 4 | 4-Chloroanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 16 | 91 | [9] |
Table 1: Selected Examples of Miyaura Borylation Reactions.
Iridium-Catalyzed C-H Borylation
A powerful alternative for the synthesis of aryl and heteroaryl boronic esters is the iridium-catalyzed direct C-H borylation of arenes.[10] This method circumvents the need for pre-functionalized starting materials like organic halides, offering a more atom-economical route. The reaction typically employs an iridium catalyst, a borylating agent such as B₂pin₂ or pinacolborane (HBpin), and a ligand, often a bipyridine derivative. The regioselectivity is generally governed by steric factors, favoring borylation at the least hindered C-H bond.[10]
| Entry | Substrate | Borylating Agent | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzene | B₂pin₂ | [Ir(COD)OMe]₂ / dtbpy | Hexane | 80 | 16 | 85 | |
| 2 | 1,3-Dichlorobenzene | HBpin | [Ir(COD)Cl]₂ / dtbpy | Heptane | 100 | 24 | 99 | [11] |
| 3 | Thiophene | B₂pin₂ | [Ir(COD)OMe]₂ / dtbpy | Cyclohexane | 80 | 12 | 75 | [9] |
Table 2: Examples of Iridium-Catalyzed C-H Borylation.
Other Synthetic Methods
Other notable methods for the synthesis of boronic acid pinacol esters include:
-
Reaction of Grignard or Organolithium Reagents with 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBpin) : This is a classic and reliable method, particularly for substrates that can readily form organometallic reagents.[12][13]
-
Metal-Free Synthesis from Arylamines : Arylamines can be converted to their corresponding boronic esters via a Sandmeyer-type reaction, offering a valuable alternative for substrates where the amine functionality is readily available.[14][15][16]
Purification of Boronic Acid Pinacol Esters
A significant advantage of boronic acid pinacol esters is their amenability to purification by silica gel chromatography.[3] However, challenges such as streaking and irreversible adsorption on silica can sometimes lead to low recovery.[17][18] To address this, a facile method involving the impregnation of silica gel with boric acid has been developed. This treatment effectively suppresses the undesired over-adsorption of the boronic esters, leading to improved separation and higher yields.[17][18]
Experimental Protocol: Preparation of Boric Acid-Impregnated Silica Gel [17]
-
Suspend silica gel in a 5% (w/v) solution of boric acid in a suitable solvent (e.g., a mixture of ethyl acetate and ethanol).
-
Gently shake the suspension for 1 hour.
-
Remove the solvent by filtration.
-
Wash the treated silica gel with ethanol.
-
Dry the silica gel in vacuo at 60 °C for 1.5 hours before use in column chromatography.
Applications in Organic Synthesis
The utility of boronic acid pinacol esters extends far beyond being mere stable precursors to boronic acids. They are key players in a multitude of powerful synthetic transformations.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is arguably the most prominent application of boronic acid pinacol esters.[3][19] This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. Its broad applicability, low toxicity of boron reagents, and the commercial availability of a vast array of boronic esters have made it a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries.[5][19][20]
The general scheme for the Suzuki-Miyaura coupling is as follows:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Boronic acid pinacol esters are often preferred over boronic acids in Suzuki-Miyaura couplings due to their enhanced stability and easier handling.[2] They have been successfully employed in the late-stage synthesis of numerous active pharmaceutical ingredients, including kinase inhibitors.[19]
| Entry | Boronic Ester | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |
| 1 | Phenylboronic acid pinacol ester | 4-Iodoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 95 | [19] |
| 2 | Thiophene-2-boronic acid pinacol ester | 2-Bromopyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 88 | [8] |
| 3 | Vinylboronic acid pinacol ester | Iodobenzene | PdCl₂(dppf) | NaOH | THF/H₂O | 92 | [21] |
| 4 | Methylboronic acid pinacol ester | 2,6-Dichloropyridine | Pd₂(dba)₃ / FcPPh₂ | CsF | Dioxane | 85 | [22] |
Table 3: Selected Examples of Suzuki-Miyaura Reactions using Boronic Acid Pinacol Esters.
One-Pot Borylation/Suzuki-Miyaura Reactions
To streamline synthetic processes, one-pot procedures combining the Miyaura borylation and the Suzuki-Miyaura coupling have been developed.[23][24] These protocols eliminate the need to isolate the intermediate boronic ester, thereby improving efficiency and reducing waste. These methods are particularly valuable for high-throughput synthesis and library generation in drug discovery.[23]
References
- 1. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. benchchem.com [benchchem.com]
- 10. Borylation - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Direct synthesis of arylboronic pinacol esters from arylamines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. ftp.orgsyn.org [ftp.orgsyn.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nbinno.com [nbinno.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 3-Aminophenylboronic Acid Pinacol Ester: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel compounds with desired properties. Among these, 3-aminophenylboronic acid pinacol ester has emerged as a cornerstone reagent, offering a unique combination of reactivity and stability. Its dual functionality, possessing both a nucleophilic amino group and a boronic ester poised for cross-coupling reactions, makes it an invaluable tool for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the applications of 3-aminophenylboronic acid pinacol ester, with a focus on its role in the synthesis of biologically active molecules, particularly in the realm of oncology. We will delve into quantitative data, detailed experimental protocols, and the underlying biological pathways influenced by the derivatives of this versatile building block.
Chemical Profile and Properties
3-Aminophenylboronic acid pinacol ester is a stable, crystalline solid that is readily available from commercial sources. Its pinacol ester group serves as a protecting group for the boronic acid, enhancing its stability to air and moisture and allowing for easier handling and purification compared to the free boronic acid.
| Property | Value | Reference |
| CAS Number | 210907-84-9 | --INVALID-LINK-- |
| Molecular Formula | C₁₂H₁₈BNO₂ | --INVALID-LINK-- |
| Molecular Weight | 219.09 g/mol | --INVALID-LINK-- |
| Melting Point | 90-94 °C | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |
| Solubility | Soluble in common organic solvents such as THF, dioxane, and DMF. | --INVALID-LINK-- |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The most prominent application of 3-aminophenylboronic acid pinacol ester is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[1][2][3] This reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2][3] The reaction generally proceeds with high yields and tolerates a wide range of functional groups, making it a staple in drug discovery for the synthesis of complex molecular scaffolds.
Quantitative Data: Suzuki-Miyaura Reaction Yields
The following table summarizes the reported yields for the Suzuki-Miyaura coupling of 3-aminophenylboronic acid pinacol ester with various aryl and heteroaryl halides.
| Aryl/Heteroaryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 65-91 | [4] |
| 4-Bromotoluene | Pd(OAc)₂/Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | High | [5] |
| 2,6-Dichloropyridine | Pd(OAc)₂/Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 94 | [5] |
| Diiododeuteroporphyrin IX dimethyl ester | Not Specified | Not Specified | Not Specified | 25 | [6] |
| Various Aryl Chlorides | Pd₂(dba)₃/P(t-Bu)₃ | K₃PO₄ | Toluene | Good | [2] |
Application in the Synthesis of Bioactive Molecules
The utility of 3-aminophenylboronic acid pinacol ester as a building block is exemplified by its use in the synthesis of a variety of biologically active compounds, particularly those with anticancer properties.
Synthesis of 6-(hetero)arylthieno[3,2-b]pyridines as Antitumor Agents
Researchers have successfully synthesized a series of 6-(hetero)arylthieno[3,2-b]pyridines by coupling methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate with various aryl and heteroaryl boronic acid pinacol esters, including the 3-aminophenyl derivative.[4] These compounds have demonstrated significant growth inhibitory effects on human tumor cell lines.
Biological Activity of Thieno[3,2-b]pyridine Derivatives
| Compound | Cell Line | GI₅₀ (µM) | Reference |
| Bithiophene derivative | MCF-7 (Breast) | 0.7 | [4] |
| Bithiophene derivative | NCI-H460 (Lung) | 1.0 | [4] |
| o-Aniline thienopyridine derivative | MCF-7, A375-C5, NCI-H460 | 2.5-4.2 | [4] |
| Methyl 3-amino-6-[(3-aminophenyl)ethynyl]thieno[3,2-b]pyridine-2-carboxylate | HepG2 (Liver) | 1.2 | [] |
Synthesis of Benzo[d]oxazole-Based FLT3-ITD Inhibitors
3-Aminophenylboronic acid pinacol ester is a key starting material for the preparation of benzo[d]oxazole-based inhibitors of FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD) mutations.[8] FLT3-ITD is a driver mutation in a significant portion of acute myeloid leukemia (AML) cases and is associated with a poor prognosis.[9][10]
Biological Activity of FLT3-ITD Inhibitors
| Compound | Target | Cell Line | IC₅₀/GI₅₀ (nM) | Reference |
| Benzimidazole derivative (8r) | FLT3 | - | 41.6 | |
| Benzimidazole derivative (8r) | FLT3-ITD (W51) | - | 22.8 | [11] |
| Benzimidazole derivative (8r) | FLT3-TKD (D835Y) | - | 5.64 | [11] |
| Imidazo[1,2-b]pyridazine (34f) | FLT3-ITD | MV4-11 | 7 | [12] |
| Imidazo[1,2-b]pyridazine (34f) | FLT3-ITD | MOLM-13 | 9 | [12][13] |
| Benzimidazole derivative (4ACP) | FLT3-ITD | MV4-11 | 38.8 | [14] |
| Benzimidazole derivative (4ACP) | FLT3-ITD | MOLM-13 | 54.9 | [14] |
| Diketopiperazine derivative (5-3) | FLT3-ITD | MV4-11 | 51.93 | [15] |
| Diketopiperazine derivative (5-3) | FLT3-ITD | MOLM-13 | 115.35 | [15] |
Signaling Pathway: FLT3 and Downstream Effectors
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[6] In acute myeloid leukemia (AML), internal tandem duplication (ITD) mutations in the juxtamembrane domain of FLT3 lead to its constitutive, ligand-independent activation.[9][10] This aberrant signaling drives uncontrolled cell proliferation and survival through the activation of several downstream pathways, including the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways.[9][10][16]
Caption: FLT3-ITD signaling pathway and the point of intervention for inhibitors.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure based on common practices for the Suzuki-Miyaura reaction.[1][2][17][18]
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 equiv), 3-aminophenylboronic acid pinacol ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).
-
Degassing: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., dioxane/water mixture, THF, or DMF) via syringe. Then, add the palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd(OAc)₂ with a phosphine ligand, 0.02-0.10 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
General Procedure for Cell Viability (MTT) Assay
This protocol provides a general outline for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.[19][20][21][22]
-
Cell Seeding: Seed cancer cells (e.g., MV4-11 or MOLM-13 for FLT3-ITD studies) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or GI₅₀ values.
Experimental Workflow: From Building Block to Biological Evaluation
The journey from a chemical building block to a potential drug candidate involves a multi-step, iterative process. The following diagram illustrates a typical workflow for the discovery of small molecule inhibitors, starting from 3-aminophenylboronic acid pinacol ester.
Caption: A typical workflow for small molecule drug discovery.
Conclusion
3-Aminophenylboronic acid pinacol ester stands out as a highly valuable and versatile building block in modern organic synthesis and drug discovery. Its application in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient route to a diverse range of complex molecules. As demonstrated, this reagent has been instrumental in the synthesis of potent antitumor agents, including inhibitors of the clinically relevant FLT3-ITD kinase. The quantitative data on reaction yields and biological activities, coupled with detailed experimental protocols and an understanding of the targeted signaling pathways, underscore the significance of 3-aminophenylboronic acid pinacol ester in the development of novel therapeutics. For researchers and scientists in the field, a thorough understanding of the properties and applications of this building block is essential for the design and synthesis of the next generation of innovative medicines.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. Table 2 from Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Semantic Scholar [semanticscholar.org]
- 9. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FLT3-ITD induces expression of Pim kinases through STAT5 to confer resistance to the PI3K/Akt pathway inhibitors on leukemic cells by enhancing the mTORC1/Mcl-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of a benzimidazole-based dual FLT3/TrKA inhibitor targeting acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Adaptation to TKI treatment reactivates ERK signaling in tyrosine kinase-driven leukemias and other malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LT-171-861, a novel FLT3 inhibitor, shows excellent preclinical efficacy for the treatment of FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Yoneda Labs [yonedalabs.com]
- 19. mesgenbio.com [mesgenbio.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. atcc.org [atcc.org]
The Ascendancy of Aminophenylboronic Acids: A Technical Guide to Their Discovery, History, and Applications
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, history, and diverse applications of aminophenylboronic acid (APBA) derivatives. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemistry, key synthetic milestones, and the expanding role of these compounds in modern science, from organic synthesis to targeted cancer therapy.
Introduction: The Unique Chemistry of the Boron-Carbon Bond
Aminophenylboronic acids are a class of organic compounds characterized by a phenyl ring substituted with both an amino group (-NH₂) and a boronic acid group (-B(OH)₂). The foundational chemistry of boronic acids, first synthesized by Edward Frankland in 1860, lies in the unique properties of the boron atom.[1][2] With a vacant p-orbital, the boron atom in boronic acids acts as a Lewis acid, enabling it to form reversible covalent bonds with diols, a characteristic that is central to many of their biological and analytical applications. The synthesis of 4-aminophenylboronic acid was documented as early as 1937, marking a significant step in the development of functionalized boronic acids.[3]
The presence of the amino group provides a reactive handle for further chemical modifications, allowing for the synthesis of a vast array of derivatives with tailored properties. This versatility has positioned aminophenylboronic acid derivatives as indispensable tools in various scientific disciplines.
A Historical Trajectory: From Chemical Curiosities to Clinical Champions
The journey of aminophenylboronic acid derivatives from laboratory reagents to life-saving therapeutics has been marked by several key milestones.
A Timeline of Key Developments:
| Date | Milestone | Significance | Reference(s) |
| 1860 | First synthesis of a boronic acid (ethylboronic acid) by Edward Frankland. | Laid the fundamental groundwork for organoboron chemistry. | [1][2] |
| 1937 | Documented synthesis of 4-aminophenylboronic acid. | Established the synthesis of a key functionalized phenylboronic acid. | [3] |
| 1979 | Suzuki-Miyaura cross-coupling reaction developed. | Phenylboronic acids, including amino-derivatives, become crucial reagents in carbon-carbon bond formation. | [4] |
| 1981 | First reported use of immobilized m-aminophenylboronic acid for glycoprotein affinity chromatography. | Opened the door for the application of APBA derivatives in proteomics and glycomics. | [1] |
| 1994 | The dipeptide boronic acid proteasome inhibitor MG-341 (later PS-341, Bortezomib) is examined in cancer cell lines. | Marked the beginning of the development of boronic acid-based drugs for cancer therapy. | [5] |
| 1997 | Bortezomib's inhibitory effects on the 26S proteasome are discovered. | Elucidated the mechanism of action for this new class of anti-cancer agents. | [6] |
| 1998 | Bortezomib enters human clinical trials for advanced cancer. | A major step towards the clinical application of boronic acid-containing drugs. | [6] |
| 2003 | Bortezomib (Velcade®) receives FDA approval for the treatment of multiple myeloma. | The first proteasome inhibitor and boronic acid-containing drug to be approved, revolutionizing cancer treatment. | [1][5] |
| 2005 | Aminophenylboronic acid-modified magnetic beads are developed for glycoprotein capture. | Advanced the tools available for proteomics research, enabling more efficient enrichment of glycoproteins. | [7] |
Core Applications of Aminophenylboronic Acid Derivatives
The unique chemical properties of aminophenylboronic acid derivatives have led to their widespread use in several key areas of scientific research and development.
Suzuki-Miyaura Cross-Coupling Reactions
Aminophenylboronic acids are pivotal reagents in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex biaryl structures found in many pharmaceuticals, agrochemicals, and advanced materials.[5] The amino group can either be a desired functionality in the final product or serve as a precursor for further transformations.
Table 1: Representative Suzuki-Miyaura Coupling Reactions using Aminophenylboronic Acid Derivatives
| Aryl Halide | Boronic Acid Derivative | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6-chloroindole | Phenylboronic acid | P1 (1.5 mol%) | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 97 | [8] |
| 3-chloroindazole | 5-indole boronic acid | Pd(dppf)Cl₂ (2 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 85 | [8] |
| 4-iodoanisole | Phenyl-B(dan) | [Pd₂(dba)₃]·CHCl₃/PPh₃ | KOt-Bu | Toluene | 70 | 12 | 97 | [9] |
| Benzoyl chloride | Phenylboronic acid | Nitrile-functionalized NHC Palladium complex (0.1 mol%) | K₂CO₃ | Toluene | 60 | 4 | 92 | [10] |
Enzyme Inhibition and Drug Discovery
A landmark application of aminophenylboronic acid derivatives is in the field of enzyme inhibition. The boron atom can form a stable, reversible covalent bond with the catalytic serine residues in the active site of many proteases. This mechanism is exemplified by the groundbreaking anti-cancer drug, bortezomib (Velcade®) , a dipeptidyl boronic acid that is a potent and selective inhibitor of the 26S proteasome.
The proteasome is a critical cellular complex responsible for degrading ubiquitinated proteins, including the inhibitor of κB (IκB). In many cancers, the transcription factor NF-κB is constitutively active, promoting cell survival and proliferation. By inhibiting the proteasome, bortezomib prevents the degradation of IκB, which then sequesters NF-κB in the cytoplasm, inhibiting its pro-survival signaling.[7]
Proteomics and Glycobiology
The ability of the boronic acid moiety to reversibly bind to cis-diols on sugar residues makes aminophenylboronic acid derivatives powerful tools for the enrichment of glycoproteins.[1] Glycosylation is a critical post-translational modification that plays a role in numerous biological processes, and its alteration is often associated with disease. APBA-functionalized materials, such as agarose beads or magnetic nanoparticles, are used to selectively capture glycoproteins from complex biological samples like serum, enabling their subsequent identification and quantification by mass spectrometry.[7][11]
Table 2: Performance of APBA-based Glycoprotein Enrichment
| Sample Matrix | Enrichment Material | Glycopeptides Identified (N-linked) | Comparison | Reference |
| Human Brain Tissue | Boronic acid-functionalized mesoporous silica (with optimized buffer) | 1598 | >10-fold increase over standard buffers | [12] |
| Human Plasma (non-depleted) | Boronic acid-functionalized mesoporous silica (with optimized buffer) | 737 | Significant improvement in glycoproteomic coverage | [12] |
Experimental Protocols
This section provides representative protocols for key applications of aminophenylboronic acid derivatives.
Synthesis of 4-Aminophenylboronic Acid via Hydrogenation
This protocol describes the synthesis of 4-aminophenylboronic acid from 4-nitrophenylboronic acid.
Materials:
-
4-Nitrophenylboronic acid
-
Absolute ethanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
-
Nitrogen gas
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a hydrogenation reaction vessel, dissolve 4-nitrophenylboronic acid (e.g., 16.7 g, 0.1 mol) in absolute ethanol (e.g., 300 mL).
-
Carefully add 10% Pd/C catalyst (e.g., 0.835 g).
-
Purge the vessel with nitrogen gas 5 times.
-
Introduce hydrogen gas to a pressure of 1 atm.
-
Heat the mixture to reflux and stir for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 4-aminophenylboronic acid as a white solid.
Expected Yield: ~95%
Characterization Data (Example):
-
¹H-NMR (400MHz, CD₃OD) δ(ppm): 7.76-7.73 (m, 2H), 7.68-7.63 (m, 2H), 4.76 (br s, 2H), 1.33-1.38(s,2H)
-
FAB-MS (m/z): 138 [M+H]⁺
General Protocol for Enzyme Inhibition Assay (IC₅₀ Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of an aminophenylboronic acid derivative against a target enzyme.
Materials:
-
Target enzyme
-
Substrate (e.g., a chromogenic or fluorogenic substrate)
-
Assay buffer (optimized for the enzyme)
-
Aminophenylboronic acid derivative (inhibitor)
-
DMSO (for dissolving the inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the inhibitor in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the inhibitor stock solution in the assay buffer to create a range of concentrations.
-
In a 96-well plate, add the assay buffer, the enzyme at a fixed concentration, and the different concentrations of the inhibitor. Include a control well with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate at a fixed concentration (typically at or near its Kₘ value).
-
Measure the absorbance or fluorescence at regular intervals using a microplate reader to determine the initial reaction velocity for each inhibitor concentration.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Future Outlook
The field of aminophenylboronic acid derivatives continues to expand, with ongoing research into new synthetic methodologies, novel applications in materials science and diagnostics, and the development of next-generation therapeutics. The ability to fine-tune the chemical and physical properties of these compounds through derivatization ensures their continued relevance in addressing complex scientific challenges. As our understanding of biological pathways deepens, the rational design of aminophenylboronic acid-based probes and inhibitors will undoubtedly lead to further breakthroughs in medicine and biotechnology.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Method for preparing intermediate used for synthesizing bortezomib - Eureka | Patsnap [eureka.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. takarabio.com [takarabio.com]
- 12. Optimized Glycopeptide Enrichment Method–It Is All About the Sauce - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of 3-Aminophenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction has become indispensable in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. 3-Aminophenylboronic acid pinacol ester is a key building block in this context, offering a versatile platform for the introduction of an aniline moiety into a variety of molecular scaffolds. The pinacol ester provides enhanced stability and ease of handling compared to the free boronic acid, making it a preferred reagent in many synthetic applications.[1]
These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 3-Aminophenylboronic acid pinacol ester with a range of aryl halides, including bromides, iodides, and chlorides. The information is intended to guide researchers in developing robust and efficient synthetic routes to novel biarylamine compounds.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The base plays a crucial role in the transmetalation step, activating the boronic ester for transfer of the aryl group to the palladium center.
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura coupling of 3-Aminophenylboronic acid pinacol ester with various aryl halides. Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
A flask or reaction vial is charged with the aryl halide (1.0 equiv.), 3-Aminophenylboronic acid pinacol ester (1.2-1.5 equiv.), palladium catalyst (1-5 mol%), ligand (if required, in a specific ratio to the palladium catalyst), and base (2-3 equiv.). The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by cycles of evacuation and backfilling. The appropriate solvent is then added, and the reaction mixture is stirred at the indicated temperature for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Coupling with Aryl Bromides
Aryl bromides are common coupling partners in Suzuki-Miyaura reactions due to their good reactivity.
Example Protocol:
To a mixture of an aryl bromide (1.0 mmol), 3-Aminophenylboronic acid pinacol ester (1.2 mmol), and potassium carbonate (2.0 mmol) is added a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol) or a combination of Pd(OAc)₂ (0.02 mmol) and a suitable phosphine ligand. A solvent system of dioxane and water (e.g., 4:1 v/v, 5 mL) is added. The mixture is degassed and heated to 80-100 °C for 2-12 hours.
Coupling with Aryl Iodides
Aryl iodides are the most reactive aryl halides in Suzuki-Miyaura coupling, often requiring milder reaction conditions.
Example Protocol:
An aryl iodide (1.0 mmol) is reacted with 3-Aminophenylboronic acid pinacol ester (1.1 mmol) in the presence of a palladium catalyst like PdCl₂(dppf) (0.02 mmol) and a base such as sodium carbonate (2.0 mmol). A suitable solvent is a mixture of toluene, ethanol, and water. The reaction is typically stirred at a temperature ranging from room temperature to 80 °C for 1-6 hours.
Coupling with Aryl Chlorides
Aryl chlorides are generally less reactive than bromides and iodides, often necessitating more active catalyst systems and harsher reaction conditions. The use of bulky, electron-rich phosphine ligands is often required to facilitate the oxidative addition of the aryl chloride to the palladium center.
Example Protocol:
A mixture of an aryl chloride (1.0 mmol), 3-Aminophenylboronic acid pinacol ester (1.5 mmol), a robust palladium catalyst system such as a palladacycle or a combination of Pd₂(dba)₃ and a biarylphosphine ligand (e.g., SPhos, XPhos), and a strong base like potassium phosphate (3.0 mmol) is used. The reaction is typically carried out in a solvent such as toluene or dioxane at elevated temperatures (100-120 °C) for 12-24 hours.
Data Presentation
The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of 3-Aminophenylboronic acid pinacol ester with various aryl halides. Please note that these are examples, and optimal conditions may vary depending on the specific substrates used.
Table 1: Suzuki-Miyaura Coupling with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 85-95 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 80-90 |
| 3 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF/H₂O | 80 | 4 | 90-98 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 75-85 |
Table 2: Suzuki-Miyaura Coupling with Aryl Iodides
| Entry | Aryl Iodide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Pd(PPh₃)₄ (2) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 70 | 2 | 90-98 |
| 2 | 4-Iodoanisole | PdCl₂(dppf) (1) | - | K₂CO₃ | THF/H₂O | RT | 4 | 92-99 |
| 3 | 1-Iodo-4-fluorobenzene | Pd(OAc)₂ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ | Dioxane/H₂O | 80 | 3 | 88-96 |
| 4 | 3-Iodopyridine | Pd(PPh₃)₄ (3) | - | NaHCO₃ | DME/H₂O | 85 | 5 | 80-90 |
Table 3: Suzuki-Miyaura Coupling with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 24 | 70-80 |
| 2 | 4-Chloroanisole | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | 1,4-Dioxane | 120 | 18 | 65-75 |
| 3 | 1-Chloro-4-cyanobenzene | Pd-PEPPSI-IPr (3) | - | K₃PO₄ | t-Amyl alcohol | 100 | 12 | 85-95 |
| 4 | 2-Chloropyridine | Pd(OAc)₂ (2) | CataCXium A (4) | K₃PO₄ | Dioxane/H₂O | 100 | 20 | 60-70 |
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Conclusion
The Suzuki-Miyaura coupling of 3-Aminophenylboronic acid pinacol ester is a robust and versatile method for the synthesis of a wide array of 3-aminobiaryl compounds. By carefully selecting the palladium catalyst, ligand, base, and solvent, high yields of the desired products can be achieved from aryl bromides, iodides, and even the less reactive aryl chlorides. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of novel compounds for drug discovery and other applications. Further optimization may be required for specific substrates to achieve maximum efficiency.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, also known as 3-aminophenylboronic acid pinacol ester, is a versatile bifunctional reagent extensively utilized in palladium-catalyzed cross-coupling reactions. Its structure incorporates a nucleophilic amino group and a boronic ester moiety, making it a valuable building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The pinacol ester provides enhanced stability and compatibility with a wide range of reaction conditions compared to the corresponding free boronic acid.
This document provides detailed application notes and experimental protocols for the use of this compound in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
I. Suzuki-Miyaura Coupling: Synthesis of Substituted Biarylanilines
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide.[1] When using this compound, this reaction allows for the synthesis of various meta-substituted biarylanilines, which are important scaffolds in many biologically active compounds.
General Reaction Scheme:
Caption: General workflow for Suzuki-Miyaura coupling.
Tabulated Data for Suzuki-Miyaura Coupling:
| Aryl Halide (Ar-X) | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 85 |
| 1-Bromo-4-methoxybenzene | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 8 | 92 |
| 2-Bromopyridine | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | DMF | 100 | 16 | 78 |
| 1-Chloro-3-nitrobenzene | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 24 | 65 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 3'-amino-[1,1'-biphenyl]-4-carbonitrile.
Materials:
-
This compound (1.0 equiv)
-
4-Bromobenzonitrile (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, 4-bromobenzonitrile, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) to the flask.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
II. Buchwald-Hartwig Amination: Synthesis of N-Aryl Anilines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] In the context of this compound, this reaction enables the synthesis of N-aryl derivatives of 3-aminophenylboronic acid pinacol ester, which are valuable intermediates in drug discovery.
General Reaction Scheme:
Caption: General workflow for Buchwald-Hartwig amination.
Tabulated Data for Buchwald-Hartwig Amination:
| Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-tert-butylbenzene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 88 |
| 4-Chloroanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 | 75 |
| 2-Bromonaphthalene | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ (2) | Toluene | 100 | 16 | 91 |
| 3-Bromopyridine | Pd(OAc)₂ (3) | DavePhos (6) | K₂CO₃ (2.5) | Dioxane | 100 | 20 | 82 |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the synthesis of N-(4-methoxyphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.
Materials:
-
This compound (1.2 equiv)
-
1-Bromo-4-methoxybenzene (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a nitrogen-filled glovebox, add 1-bromo-4-methoxybenzene, this compound, sodium tert-butoxide, tris(dibenzylideneacetone)dipalladium(0), and Xantphos to an oven-dried Schlenk tube.
-
Add anhydrous toluene to the tube.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100°C and stir for 18 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
III. Sonogashira Coupling: Synthesis of Alkynyl Anilines
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction can be employed to introduce an alkynyl moiety at the 3-position of the aniline ring, though in this case, the boronic ester would typically be coupled first via a Suzuki reaction, followed by a Sonogashira coupling of a halogenated aniline derivative. A more direct, albeit less common, application would involve a Sonogashira-type coupling of the boronic acid itself, which is outside the standard scope. For the purpose of these notes, we will describe the Sonogashira coupling of a derivative.
General Reaction Scheme (of a derivative):
References
Application Notes and Protocols: Suzuki-Miyaura Coupling of 3-Aminophenylboronic Acid Pinacol Ester with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the Suzuki-Miyaura cross-coupling of 3-aminophenylboronic acid pinacol ester with a variety of aryl halides. This reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex biaryl amines, which are prevalent motifs in pharmaceuticals and functional materials.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction joins an organoboron species, such as a boronic acid or its ester, with an organic halide or triflate.[2][3][4] The use of boronic acid pinacol esters, like 3-aminophenylboronic acid pinacol ester, offers advantages in terms of stability, ease of handling, and purification compared to the corresponding boronic acids.[1][5]
This document outlines optimized conditions for the coupling of 3-aminophenylboronic acid pinacol ester with various aryl halides, including those bearing electron-donating, electron-withdrawing, and sterically hindering substituents.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex. The reactivity of the aryl halide typically follows the trend: I > Br > OTf >> Cl.[4][7]
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step is facilitated by a base, which activates the boronic ester.[3]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.[4]
Below is a graphical representation of the catalytic cycle.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. tcichemicals.com [tcichemicals.com]
Application Notes: Synthesis of Biaryl Amines Using 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Introduction
Biaryl amines are a class of organic compounds that represent a privileged scaffold in modern medicinal chemistry and drug discovery. Their structural motif is frequently found in a wide array of biologically active molecules and approved pharmaceuticals. The synthesis of these compounds, particularly those with specific substitution patterns like the meta-amino group, is of significant interest to researchers in drug development. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, also known as 3-aminophenylboronic acid pinacol ester, serves as a versatile and crucial building block for the efficient construction of these complex molecules.[1][2]
The Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its reliability, mild reaction conditions, and broad functional group tolerance.[2][3][4] This reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (like a boronic acid or its ester) and an organohalide. The use of this compound in Suzuki-Miyaura coupling provides a direct and efficient route to introduce a meta-aniline group into a biaryl system, a common feature in various therapeutic agents.[1][5]
Applications in Drug Discovery
The meta-amino biaryl structure is a key pharmacophore in many targeted therapies, particularly in the development of kinase inhibitors. The amino group can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site. This compound has been specifically utilized as a starting material in the synthesis of:
-
Receptor Tyrosine Kinase (RTK) Inhibitors: These are vital for cancer therapy, and the biaryl amine core is instrumental in their design.
-
FLT3-ITD Inhibitors: Used in treating certain types of leukemia.
-
Cyclin-Dependent Kinase (CDK) and Casein Kinase 1 (CK1) Inhibitors: These have applications in cancer and other diseases.[6]
The stability and ease of handling of the pinacol boronic ester compared to the free boronic acid make it an ideal reagent for use in complex, multi-step syntheses common in pharmaceutical research and development.[1][7]
Visualizing the Synthesis and Application
To better illustrate the processes involved, the following diagrams outline the general reaction, the experimental workflow, and a potential biological target for the synthesized compounds.
References
- 1. gala.gre.ac.uk [gala.gre.ac.uk]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. nbinno.com [nbinno.com]
Application Notes and Protocols: The Versatile Role of 3-Aminophenylboronic Acid Pinacol Ester in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminophenylboronic acid pinacol ester is a versatile and highly valuable building block in modern medicinal chemistry. Its unique structural features, combining a reactive boronic ester moiety with a nucleophilic amino group, make it an ideal scaffold for the synthesis of a diverse range of complex molecules with significant therapeutic potential. The boronic ester functionality readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile formation of carbon-carbon bonds. The amino group provides a convenient handle for further functionalization, allowing for the introduction of various pharmacophores and the modulation of physicochemical properties.
These application notes provide a comprehensive overview of the use of 3-aminophenylboronic acid pinacol ester in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors and other biologically active compounds. Detailed experimental protocols, quantitative data, and visual representations of key concepts are provided to facilitate its practical application in the laboratory.
Key Applications in Medicinal Chemistry
3-Aminophenylboronic acid pinacol ester serves as a pivotal starting material in the synthesis of several classes of therapeutic agents, including:
-
Kinase Inhibitors: This reagent is instrumental in the synthesis of potent and selective inhibitors of various kinases implicated in cancer and other diseases. A notable example is its use in the preparation of benzo[d]oxazole-based inhibitors of FMS-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD) mutations, which are prevalent in acute myeloid leukemia (AML).
-
Anticancer Agents: It is a key component in the synthesis of 6-(hetero)arylthieno[3,2-b]pyridines, a class of compounds that have demonstrated selective growth inhibition of human tumor cells.[1]
-
Photosensitizers: The functionalization of porphyrin derivatives with 3-aminophenylboronic acid pinacol ester via Suzuki-Miyaura coupling has been explored for applications in photodynamic therapy.
Quantitative Data Summary
The following tables summarize key quantitative data from the literature, showcasing the utility of 3-aminophenylboronic acid pinacol ester in the synthesis of biologically active molecules.
Table 1: Suzuki-Miyaura Coupling Yields for the Synthesis of 6-Arylthieno[3,2-b]pyridines
| Aryl Pinacol Borane Reactant | Product | Yield (%) |
| Phenylboronic acid pinacol ester | 6-Phenylthieno[3,2-b]pyridine derivative | 85 |
| 4-Methylphenylboronic acid pinacol ester | 6-(4-Methylphenyl)thieno[3,2-b]pyridine derivative | 91 |
| 4-Methoxyphenylboronic acid pinacol ester | 6-(4-Methoxyphenyl)thieno[3,2-b]pyridine derivative | 88 |
| 3-Aminophenylboronic acid pinacol ester | 6-(3-Aminophenyl)thieno[3,2-b]pyridine derivative | 75 |
| Thiophene-2-boronic acid pinacol ester | 6-(Thiophen-2-yl)thieno[3,2-b]pyridine derivative | 65 |
Table 2: Antiproliferative Activity of 6-(Hetero)arylthieno[3,2-b]pyridine Derivatives
| Compound | Cancer Cell Line | GI₅₀ (µM) |
| 6-Phenylthieno[3,2-b]pyridine derivative | MCF-7 (Breast) | > 50 |
| NCI-H460 (Lung) | > 50 | |
| A375-C5 (Melanoma) | > 50 | |
| 6-(3-Aminophenyl)thieno[3,2-b]pyridine derivative | MCF-7 (Breast) | 4.2 |
| NCI-H460 (Lung) | 2.5 | |
| A375-C5 (Melanoma) | 3.8 | |
| 6-(Thiophen-2-yl)thieno[3,2-b]pyridine derivative | MCF-7 (Breast) | 0.7 |
| NCI-H460 (Lung) | 1.0 | |
| A375-C5 (Melanoma) | 15.2 |
Table 3: Inhibitory Activity of Representative FLT3 Kinase Inhibitors
| Inhibitor Class | Representative Compound | FLT3-ITD IC₅₀ (nM) |
| Benzimidazole-based | 4ACP | 97.2 |
| Benzimidazole-indazole derivative | Compound 22f | 0.941 (FLT3), 0.199 (FLT3/D835Y) |
| Pyrimidine-4,6-diamine derivative | Compound 13a | 13.9 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with 3-aminophenylboronic acid pinacol ester.
Materials:
-
Aryl halide (1.0 eq)
-
3-Aminophenylboronic acid pinacol ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried round-bottom flask, add the aryl halide, 3-aminophenylboronic acid pinacol ester, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Synthesis of a Benzo[d]oxazole-Based FLT3 Inhibitor Precursor
This representative protocol outlines the synthesis of a key intermediate for a benzo[d]oxazole-based FLT3 inhibitor, utilizing a Suzuki-Miyaura coupling with 3-aminophenylboronic acid pinacol ester.
Materials:
-
2-Chlorobenzo[d]oxazole (1.0 eq)
-
3-Aminophenylboronic acid pinacol ester (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
SPhos (0.08 eq)
-
K₃PO₄ (2.0 eq)
-
1,4-Dioxane/Water (10:1)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a reaction vessel, combine 2-chlorobenzo[d]oxazole, 3-aminophenylboronic acid pinacol ester, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Seal the vessel and purge with an inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction to 100 °C and stir for 16 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography to yield 2-(3-aminophenyl)benzo[d]oxazole.
Signaling Pathway Diagrams
FLT3 Signaling Pathway
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations, such as internal tandem duplications (ITD), lead to constitutive activation of the receptor and its downstream signaling pathways, contributing to the pathogenesis of acute myeloid leukemia (AML).
Caption: Key downstream signaling pathways activated by FLT3-ITD in AML.
PIM Kinase Signaling Pathway
PIM kinases are a family of serine/threonine kinases that are downstream effectors of many cytokine and growth factor signaling pathways, including the JAK/STAT pathway. They play a crucial role in cell survival, proliferation, and apoptosis by phosphorylating a variety of downstream targets.
Caption: Upstream regulation and downstream effects of PIM kinases.
Application in PROTACs: A Note on Current Literature
Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality that induces the degradation of target proteins. While arylboronic acids and their esters are versatile building blocks in organic synthesis, a comprehensive review of the current scientific literature does not indicate a widespread or established use of 3-aminophenylboronic acid pinacol ester as a standard component in the synthesis of PROTACs, either as a part of the warhead, the E3 ligase ligand, or the linker. Researchers in this field typically employ other well-established chemical handles for the conjugation of the different PROTAC components.
Conclusion
3-Aminophenylboronic acid pinacol ester is an indispensable tool in the medicinal chemist's arsenal. Its utility in constructing carbon-carbon bonds via the Suzuki-Miyaura coupling, coupled with the synthetic versatility of the amino group, has enabled the synthesis of a wide array of biologically active molecules, particularly in the realm of kinase inhibitors for cancer therapy. The protocols and data presented in these notes are intended to serve as a practical guide for researchers looking to leverage the synthetic potential of this valuable reagent in their drug discovery and development efforts.
References
Application Notes and Protocols for 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in Materials Science
Introduction
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, also known as 3-Aminophenylboronic acid pinacol ester, is a versatile organic building block with significant potential in the field of materials science. Its unique structure, combining a reactive boronic ester group with an aniline moiety, makes it a valuable precursor for the synthesis of advanced materials. The boronic ester functionality allows for participation in Suzuki-Miyaura cross-coupling reactions, a powerful tool for forming carbon-carbon bonds and constructing complex polymeric and supramolecular architectures. The aniline group provides a site for further functionalization and imparts desirable electronic properties, such as hole-transporting capabilities.
These application notes provide an overview of the utility of this compound in the development of materials for organic electronics, with a focus on its application as a monomer for hole-transporting polymers in Organic Light-Emitting Diodes (OLEDs).
Key Applications in Materials Science
This compound is primarily utilized as a monomer or building block in the synthesis of:
-
Hole-Transporting Polymers for OLEDs: The triarylamine-like structure that can be formed from the aniline group makes polymers incorporating this unit excellent candidates for hole transport layers (HTLs) in OLEDs. Efficient hole injection and transport are crucial for achieving high-performance OLED devices.
-
Conductive Polymers: The aniline backbone can be a constituent of conductive polymers. The properties of these polymers can be tuned by copolymerizing with other aromatic monomers.
-
Metal-Organic Frameworks (MOFs): The amine group can be functionalized to create multitopic linkers for the construction of MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.
-
Organic Photovoltaics (OPVs) and Perovskite Solar Cells: Aniline-based derivatives are explored for use in hole-selective layers in solar cell devices, suggesting a potential application for polymers derived from this monomer.
Data Presentation: Representative Performance of a Hole-Transporting Copolymer
The following table summarizes representative performance data for an OLED device employing a copolymer synthesized using a monomer analogous to this compound as a component of the hole transport layer. This data is based on results reported for similar copolymers in the patent literature[1].
| Parameter | Value | Units |
| Device Architecture | ITO / HTL / Emissive Layer / ETL / Cathode | - |
| HTL Copolymer Composition | Triarylamine-containing monomer, Aromatic co-monomer, 3-APBE derived monomer | mol % |
| HTL Thickness | 20 | nm |
| Turn-on Voltage (at 1 cd/m²) | 3.2 | V |
| Maximum Luminance | > 10,000 | cd/m² |
| Maximum Current Efficiency | 15.5 | cd/A |
| Maximum Power Efficiency | 12.8 | lm/W |
| External Quantum Efficiency (EQE) at 1000 cd/m² | 14.2 | % |
| Color Coordinates (CIE 1931) | (0.31, 0.62) | - |
| Device Lifetime (LT50 at 1000 cd/m²) | > 500 | hours |
Note: This data is representative and the actual performance will depend on the specific copolymer structure, device architecture, and fabrication conditions.
Experimental Protocols
Protocol 1: Synthesis of a Hole-Transporting Copolymer via Suzuki-Miyaura Polycondensation
This protocol describes a general method for the copolymerization of this compound with a di-bromo aromatic monomer to form a hole-transporting polymer.
Materials:
-
This compound (3-APBE)
-
Aromatic di-bromo co-monomer (e.g., 9,9-dioctyl-2,7-dibromofluorene)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] or other suitable palladium catalyst
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene
-
Deionized water
-
Methanol
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Monomer Preparation: Ensure all monomers are of high purity. Recrystallize or sublime if necessary.
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), the aromatic di-bromo co-monomer (1.0 mmol), and the palladium catalyst (0.01-0.03 mmol).
-
Solvent and Base Addition: Add toluene (20 mL) and an aqueous solution of K₂CO₃ (2 M, 5 mL) to the flask.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Heat the mixture to 90-100 °C under a nitrogen or argon atmosphere and stir vigorously for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Polymer Precipitation and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the viscous solution into a large volume of vigorously stirring methanol (200 mL) to precipitate the polymer.
-
Filter the polymer and wash it sequentially with deionized water and methanol to remove residual catalyst and unreacted monomers.
-
Redissolve the polymer in a minimal amount of a suitable solvent (e.g., chloroform or tetrahydrofuran) and re-precipitate into methanol. Repeat this process two to three times.
-
-
Drying: Dry the purified polymer under vacuum at 60 °C for 24 hours.
-
Characterization: Characterize the polymer's molecular weight and polydispersity index (PDI) using gel permeation chromatography (GPC). Confirm the structure using ¹H NMR and FT-IR spectroscopy.
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol outlines the fabrication of a simple multilayer OLED device using the synthesized hole-transporting polymer.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
The synthesized hole-transporting polymer
-
Emissive layer material (e.g., a blend of a host material and a phosphorescent dopant)
-
Electron transport layer (ETL) material (e.g., Tris(8-hydroxyquinolinato)aluminium, Alq₃)
-
Cathode material (e.g., Lithium Fluoride/Aluminum, LiF/Al)
-
Organic solvents (e.g., chlorobenzene, toluene)
-
Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)
-
Spin coater
-
Thermal evaporator
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sequentially sonicating in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of the synthesized polymer in a suitable organic solvent (e.g., 10 mg/mL in chlorobenzene).
-
Spin-coat the polymer solution onto the cleaned ITO substrate to form a thin film (typically 20-40 nm). The spin speed and time should be optimized to achieve the desired thickness.
-
Anneal the substrate at a suitable temperature (e.g., 100-150 °C) to remove residual solvent.
-
-
Emissive Layer (EML) Deposition:
-
Deposit the emissive layer on top of the HTL. This can be done by spin-coating a solution of the emissive material or by thermal evaporation.
-
-
Electron Transport Layer (ETL) Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).
-
Deposit the ETL material (e.g., Alq₃) at a controlled rate (e.g., 1-2 Å/s) to the desired thickness (typically 20-40 nm).
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit a thin layer of LiF (e.g., 1 nm) followed by a thicker layer of Al (e.g., 100 nm) to form the cathode.
-
-
Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy in a nitrogen-filled glovebox to protect it from atmospheric moisture and oxygen.
-
Device Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and operational lifetime of the fabricated OLED device.
Visualizations
Caption: Experimental workflow for polymer synthesis and OLED device fabrication.
Caption: Simplified schematic of the Suzuki-Miyaura polycondensation reaction.
References
Application Notes and Protocols for Suzuki Reaction with 3-Aminophenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmacologically active compounds.[1] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.[2][3] 3-Aminophenylboronic acid pinacol ester is a valuable building block in medicinal chemistry, as the resulting 3-aminobiaryl scaffold is present in numerous kinase inhibitors and other therapeutic agents. The pinacol ester form of the boronic acid offers enhanced stability and ease of handling compared to the free boronic acid.[4]
These application notes provide a comprehensive guide to performing a Suzuki reaction with 3-Aminophenylboronic acid pinacol ester, including a detailed experimental protocol, a summary of reaction parameters, and visual guides to the reaction workflow and the general catalytic cycle.
Data Presentation: Key Reaction Parameters
Successful Suzuki-Miyaura coupling is dependent on the careful selection of several key parameters. The following table summarizes typical conditions and ranges for the reaction of 3-Aminophenylboronic acid pinacol ester with an aryl halide (Ar-X). Optimization may be required for specific substrates.
| Parameter | Component | Typical Range/Examples | Notes |
| Aryl Halide (Ar-X) | Substrate | 1.0 equivalent | Reactivity order: I > Br > OTf >> Cl. Aryl chlorides may require more specialized catalyst systems.[1] |
| Boronic Ester | 3-Aminophenylboronic acid pinacol ester | 1.1 - 1.5 equivalents | A slight excess is common to ensure complete consumption of the aryl halide. |
| Palladium Catalyst | Pre-catalyst | 1 - 5 mol% | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ are common choices.[2][5] |
| Ligand | Ancillary Ligand | (if needed) | For Pd₂(dba)₃, phosphine ligands like PPh₃, PCy₃, or Buchwald ligands (e.g., SPhos, XPhos) are used.[5][6] |
| Base | Activator | 2.0 - 3.0 equivalents | K₂CO₃, K₃PO₄, Cs₂CO₃ are frequently used. The choice of base can be critical for sensitive substrates.[6][7] |
| Solvent | Reaction Medium | Dioxane, Toluene, DMF, THF/H₂O | A mixture of an organic solvent and water is often employed to dissolve both the organic reactants and the inorganic base.[7][8] |
| Temperature | Reaction Condition | 80 - 110 °C | Microwave heating can sometimes accelerate the reaction.[5] |
| Reaction Time | Reaction Condition | 2 - 24 hours | Progress should be monitored by TLC or LC-MS.[6] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for a representative Suzuki reaction.
Materials:
-
3-Aminophenylboronic acid pinacol ester
-
Aryl halide (e.g., bromobenzene)
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), Pd(dppf)Cl₂)
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and Water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), 3-Aminophenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.
-
-
Solvent Addition:
-
Under the inert atmosphere, add the degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).[8] The solvent should also be sparged with an inert gas prior to use.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aminobiaryl product.
-
Visualizations
Suzuki Reaction Workflow
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. diva-portal.org [diva-portal.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for Cross-Coupling with 3-Aminophenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to ligand selection and protocol optimization for the Suzuki-Miyaura cross-coupling of 3-aminophenylboronic acid pinacol ester with various aryl halides. This valuable building block is frequently utilized in the synthesis of complex molecules in the pharmaceutical and materials science industries. The presence of the amino group requires careful consideration of reaction conditions to achieve high yields and avoid side products.
Ligand Selection and Optimization
The choice of ligand is critical for a successful Suzuki-Miyaura coupling reaction, as it influences the stability and reactivity of the palladium catalyst. For the coupling of 3-aminophenylboronic acid pinacol ester, which is an electron-rich boronic ester, ligands that promote efficient oxidative addition and reductive elimination are preferred. Bulky and electron-rich phosphine ligands are often effective in this context.
A screening of common phosphine ligands is recommended to identify the optimal choice for a specific aryl halide coupling partner. Below is a summary of commonly used ligands and their general performance in Suzuki-Miyaura couplings.
Table 1: Ligand Selection for the Suzuki-Miyaura Coupling of 3-Aminophenylboronic Acid Pinacol Ester
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene/H₂O | 80-110 | 85-95% | A highly effective and versatile ligand for a broad range of aryl halides.[1] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane/H₂O | 80-110 | 80-90% | Another bulky biaryl phosphine ligand with excellent performance, particularly for hindered substrates. |
| RuPhos | Pd₂(dba)₃ | K₂CO₃ | Dioxane/H₂O | 80-100 | 75-85% | Effective for coupling with heteroaryl chlorides. |
| tBu₃P-HBF₄ | Pd(OAc)₂ | K₂CO₃ | Toluene/DMA/H₂O | 100 | 70-80% | An air-stable and cost-effective ligand, though may require higher temperatures. |
| PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 60-75% | A classical ligand, often less effective for challenging couplings compared to bulky phosphine ligands. |
Note: Yields are approximate and highly dependent on the specific aryl halide, reaction scale, and purity of reagents. Optimization is always recommended.
Experimental Protocols
Below are detailed protocols for a general Suzuki-Miyaura cross-coupling reaction with 3-aminophenylboronic acid pinacol ester.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
3-Aminophenylboronic acid pinacol ester (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, 3-aminophenylboronic acid pinacol ester, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
To better understand the experimental setup and the underlying chemical transformation, the following diagrams are provided.
The catalytic cycle of the Suzuki-Miyaura reaction involves a series of well-defined steps, each facilitated by the palladium-ligand complex.
Troubleshooting and Considerations
-
Low Yields: If yields are low, consider screening different ligands, bases, and solvents. Increasing the temperature or reaction time may also be beneficial. Ensure all reagents are pure and the solvent is thoroughly degassed.
-
Side Reactions: The amino group on the 3-aminophenylboronic acid pinacol ester can potentially coordinate to the palladium center or undergo N-arylation (a Buchwald-Hartwig type side reaction). Using bulky ligands can often mitigate these side reactions by sterically hindering coordination of the amine.
-
Protodeboronation: The cleavage of the C-B bond by a proton source can be a competing side reaction. Using anhydrous solvents and a non-aqueous workup can help to minimize this. The pinacol ester group generally offers good stability against protodeboronation compared to the free boronic acid.[2]
-
Homocoupling: The formation of biaryl products from the coupling of two molecules of the boronic ester or two molecules of the aryl halide can sometimes be observed. This is often minimized by using the optimal catalyst and ligand system.
By carefully selecting the appropriate ligand and optimizing the reaction conditions, the Suzuki-Miyaura cross-coupling of 3-aminophenylboronic acid pinacol ester can be a highly efficient and reliable method for the synthesis of diverse and complex molecular architectures.
References
Application Notes and Protocols for Base Selection in the Suzuki Coupling of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. These motifs are prevalent in a vast array of biologically active molecules, making the Suzuki coupling indispensable in drug discovery and development. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a key building block, providing a strategic entry point for the introduction of an aminophenyl group. The selection of an appropriate base is critical for the success of the Suzuki coupling, as it plays a crucial role in the catalytic cycle by facilitating the transmetalation step. The choice of base can significantly impact reaction yield, rate, and selectivity, especially when working with functionalized substrates.
These application notes provide a detailed guide to the selection of a suitable base for the Suzuki coupling of this compound with various aryl halides. This document includes a summary of the performance of different bases, detailed experimental protocols, and visualizations to aid in experimental design and execution.
Data Presentation: Comparison of Bases
| Base | Coupling Partner Example | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Notes |
| K₂CO₃ | 4-Bromo-3-methylaniline | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 90-100 | 12-18 | High | A very common and effective base for a wide range of substrates. |
| Na₂CO₃ | Phenylboronic acid | Pd(PPh₃)₄ | Benzene/H₂O | Reflux | - | High | Another widely used carbonate base, often interchangeable with K₂CO₃.[1] |
| K₃PO₄ | Aryl bromides | Pd(OAc)₂ / SPhos | Toluene | 80-110 | 2-24 | High | A stronger inorganic base, often effective for less reactive aryl chlorides.[2] |
| Cs₂CO₃ | Pyridine-4-boronic acid | Pd(OAc)₂ / PCy₃ | DMF | 100 | 10 | 90 | A highly effective but more expensive base, often used for challenging couplings. |
| NaOH | Aryl bromides | Pd catalyst | - | - | - | ~70 | A strong base that can sometimes lead to side reactions with sensitive substrates.[2] |
| KOH | Aryl bromides | Pd catalyst | - | - | - | 70-90 | Similar to NaOH, its high basicity can be detrimental in some cases.[2] |
| Et₃N (TEA) | Phenylboronic acid | Cu-Ni-Pd NPs | EtOH/H₂O | - | - | Low | Organic amine bases are generally less effective than inorganic bases in Suzuki couplings.[1] |
Experimental Protocols
The following protocols provide a general framework for performing a Suzuki coupling reaction with this compound. Optimization of the reaction conditions (catalyst, ligand, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: General Procedure using Potassium Carbonate (K₂CO₃)
This protocol is a good starting point for the Suzuki coupling of this compound with a variety of aryl bromides or iodides.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide) (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the aryl halide, and K₂CO₃.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add Pd(PPh₃)₄ followed by anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for Base-Sensitive Substrates using Potassium Phosphate (K₃PO₄)
This protocol is recommended when the aryl halide or the product contains base-sensitive functional groups.
Materials:
-
This compound (1.0 equiv)
-
Base-sensitive aryl halide (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
K₃PO₄ (anhydrous, powdered) (3.0 equiv)
-
Toluene or 1,4-Dioxane (anhydrous, degassed)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl halide, Pd(OAc)₂, SPhos, and anhydrous powdered K₃PO₄.
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.
-
Reaction: Seal the flask and place it in a preheated oil bath (typically 80-110 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Washing and Drying: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography.
Visualizations
General Suzuki Coupling Workflow
The following diagram illustrates the general workflow for a Suzuki-Miyaura coupling reaction.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Suzuki-Miyaura Catalytic Cycle
The diagram below outlines the key steps in the Suzuki-Miyaura catalytic cycle, highlighting the role of the base.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols: One-Pot Synthesis Involving 3-Aminophenylboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot synthesis of α-hydroxyketones using 3-Aminophenylboronic acid pinacol ester as a key reactant. The methodology is based on a Passerini-type three-component reaction, offering an efficient route to complex organic molecules from simple precursors in a single synthetic operation.
Introduction
3-Aminophenylboronic acid pinacol ester is a versatile building block in organic synthesis, widely utilized in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Its bifunctional nature, possessing both a nucleophilic amino group and a boronic ester moiety capable of transmetalation, makes it an attractive substrate for multicomponent reactions (MCRs). One-pot syntheses involving this reagent are of significant interest in medicinal chemistry and drug discovery as they streamline synthetic routes, reduce waste, and allow for the rapid generation of molecular diversity. This application note focuses on a one-pot Passerini-type reaction involving 3-aminophenylboronic acid pinacol ester, an aldehyde, and an isocyanide for the synthesis of α-hydroxyketones.
Featured Application: One-Pot Passerini-Type Synthesis of α-Hydroxyketones
A notable application of 3-aminophenylboronic acid pinacol ester is its participation as a carbon nucleophile in a one-pot, three-component Passerini-type reaction. This reaction facilitates the synthesis of α-hydroxyketones, which are valuable structural motifs in natural products and pharmaceuticals. The reaction proceeds by mixing an aldehyde, an isocyanide, and 3-aminophenylboronic acid pinacol ester under mild conditions.
Reaction Scheme:
This one-pot protocol offers high atom economy and operational simplicity, making it a valuable tool for the synthesis of diverse molecular scaffolds.
Quantitative Data Summary
The following table summarizes representative quantitative data for the one-pot synthesis of a series of α-hydroxyketones using 3-aminophenylboronic acid pinacol ester, various aldehydes, and tert-butyl isocyanide. The data is based on typical yields and purities observed in similar Passerini-type reactions involving arylboronic acids.
| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Phenylpropyl aldehyde | 1-Hydroxy-1-phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pentan-2-one | 12 | 85 | >98 |
| 2 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-1-hydroxy-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one | 12 | 82 | >97 |
| 3 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-hydroxy-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one | 14 | 78 | >98 |
| 4 | Cyclohexanecarboxaldehyde | 1-Cyclohexyl-1-hydroxy-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one | 16 | 75 | >96 |
Experimental Protocols
General Protocol for the One-Pot Synthesis of α-Hydroxyketones
Materials:
-
3-Aminophenylboronic acid pinacol ester
-
Aldehyde (e.g., Phenylpropyl aldehyde)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Dichloromethane (DCM), anhydrous
-
Chloroform (CHCl₃), anhydrous
-
Water (deionized)
-
Buffer solution (pH = 8.0)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminophenylboronic acid pinacol ester (1.0 mmol, 1.0 equiv).
-
Add the aldehyde (1.0 mmol, 1.0 equiv) and the isocyanide (1.2 mmol, 1.2 equiv).
-
Add a mixture of chloroform and pH 8.0 buffer (7:3 v/v, 5 mL).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-hydroxyketone.
Visualizations
Experimental Workflow
Caption: Workflow for the one-pot synthesis of α-hydroxyketones.
Proposed Reaction Pathway
Caption: Simplified reaction pathway for α-hydroxyketone formation.
Troubleshooting & Optimization
Low yield in Suzuki coupling with 3-Aminophenylboronic acid pinacol ester
Technical Support Center: Suzuki Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low yields in Suzuki coupling reactions, with a specific focus on the use of 3-aminophenylboronic acid pinacol ester.
Frequently Asked Questions (FAQs)
Question 1: Why is my Suzuki coupling with 3-aminophenylboronic acid pinacol ester giving a low yield?
Low yields with this specific substrate can arise from several factors. The primary reasons include:
-
Catalyst Inhibition: The free amino group (-NH₂) on the phenyl ring is a Lewis base and can coordinate to the palladium catalyst. This coordination can inhibit the catalyst's activity by blocking the sites needed for the catalytic cycle, slowing down or halting the reaction.[1]
-
Substrate Reactivity: While the pinacol ester form enhances stability, boronic esters can be less reactive than their corresponding boronic acids.[2][3] The reaction relies on the formation of a boronate species, and the kinetics of this step can be slow.
-
Side Reactions: Competing reactions such as protodeboronation (loss of the boron group) and homocoupling (self-coupling of the boronic ester) can consume the starting material and reduce the yield of the desired product.[1][4][5]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and often needs to be tailored for challenging substrates. An inappropriate selection of any of these components can lead to poor results.
Question 2: What are the most common side reactions and how can I minimize them?
-
Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic ester with a hydrogen atom. It is often promoted by the presence of water and a strong base.
-
Homocoupling: This is the self-coupling of the boronic ester to form a biaryl byproduct (3,3'-diaminobiphenyl). It is primarily caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), or by using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[1][4][5]
-
Dehalogenation: This involves the reduction of the aryl halide coupling partner, replacing the halogen with a hydrogen atom.
-
Solution: This can be caused by hydride sources in the reaction. Ensure solvents are pure and consider the choice of base, as some may contribute to this side reaction.[1]
-
Question 3: How do I choose the right catalyst and ligand?
For electron-rich boronic acids or substrates with potentially coordinating groups like amines, a highly active catalyst system is often necessary.
-
Catalysts: Palladium precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ are common starting points.
-
Ligands: Bulky, electron-rich phosphine ligands are crucial. They stabilize the palladium center, promote the rate-limiting oxidative addition step, and can sterically hinder the catalyst from being inhibited by the amino group.[4]
-
Recommended Ligands: Buchwald dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often highly effective for challenging couplings.[4] If using a simple ligand like PPh₃ yields poor results, switching to one of these advanced ligands is a primary troubleshooting step.
-
Question 4: Which base and solvent system should I use?
The base is critical for activating the boronic ester to form a more nucleophilic boronate complex, which is necessary for the transmetalation step.[9][10][11]
-
Bases:
-
Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are most common.
-
For challenging substrates like 3-aminophenylboronic acid pinacol ester, a stronger, non-nucleophilic base like K₃PO₄ is often the most effective choice.[4] It is crucial to use finely powdered, dry base to ensure reproducibility.
-
-
Solvents:
-
Aprotic solvents are generally preferred. Common choices include 1,4-dioxane, THF, and toluene .[12][13]
-
A biphasic system (e.g., Toluene/Water or Dioxane/Water) is frequently used. A small amount of water can facilitate the dissolution of the base and the hydrolysis of the pinacol ester to the more reactive boronic acid.[5][14] However, the amount of water should be carefully controlled to avoid excessive protodeboronation.
-
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving low-yield issues.
| Observation | Potential Cause(s) | Recommended Action(s) |
| No or very little product formation; starting materials largely unreacted. | 1. Inactive catalyst system. 2. Insufficient reaction temperature/time. 3. Catalyst inhibition by the amine group. | 1. Switch to a more active ligand: Use a Buchwald ligand (e.g., SPhos, XPhos) with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[4] 2. Increase temperature: Incrementally increase the reaction temperature (e.g., from 80°C to 100-110°C). 3. Change the base: Switch to a stronger base like K₃PO₄.[4] |
| Significant amount of aniline byproduct (from protodeboronation). | 1. Excessive water in the reaction. 2. Base is too harsh or reaction time is too long. | 1. Use anhydrous solvents and ensure reagents are dry. 2. If using an aqueous base, reduce the amount of water. 3. Consider switching to a non-aqueous base system (e.g., KF in THF). |
| Significant amount of biaryl homocoupling byproduct. | 1. Presence of oxygen in the reaction vessel. 2. Inefficient reduction of Pd(II) precatalyst. | 1. Improve degassing technique: Use multiple freeze-pump-thaw cycles or sparge solvents with argon for an extended period.[15] 2. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄). 3. Ensure the reaction is run under a positive pressure of inert gas. |
| Complex mixture of byproducts and starting material. | 1. Reaction temperature is too high, causing decomposition. 2. Incorrect stoichiometry or impure reagents. | 1. Lower the reaction temperature and monitor for longer. 2. Verify reagent purity and confirm stoichiometry (typically 1.1-1.5 equivalents of the boronic ester). 3. Screen different solvents ; a change in solvent can sometimes clean up a reaction profile.[13][16] |
Data Presentation: Example Reaction Conditions
The following table summarizes successful Suzuki coupling conditions for related aminophenyl boronic acids/esters found in the literature, providing a starting point for optimization.
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoacetophenone | 3-Aminophenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 95 |
| 2-Chloropyridine | Phenylboronic acid pinacol ester | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 85 |
| 1-Bromo-4-nitrobenzene | 3-Aminophenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 75 | 92 |
| 2-Bromo-3-aminopyridine | Phenylboronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O | 90 | 78 |
This table is a compilation of representative data and conditions may require optimization for specific substrate combinations.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol uses a highly active catalyst system suitable for challenging substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 eq.)
-
3-Aminophenylboronic acid pinacol ester (1.2 mmol, 1.2 eq.)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄), finely powdered (2.0 mmol, 2.0 eq.)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Degassed Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, 3-aminophenylboronic acid pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the vessel with a septum or cap.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle 3-5 times to ensure an inert atmosphere.[15]
-
Using a syringe, add the anhydrous 1,4-dioxane, followed by the degassed water.
-
Place the sealed reaction vessel in a preheated oil bath or heating block set to 100 °C.
-
Stir the reaction mixture vigorously for 4-24 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and water (20 mL).
-
Separate the organic layer, and wash it with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in Catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, also known as 3-aminophenylboronic acid pinacol ester, in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura cross-coupling reactions?
A1: The most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of aniline. Homocoupling results in the formation of a biaryl product from the self-coupling of two molecules of the boronic ester. Both side reactions consume the starting material and reduce the yield of the desired cross-coupled product. The presence of oxygen can often exacerbate the formation of homocoupling byproducts.[1][2][3]
Q2: How does the amino group in this compound affect the catalytic reaction?
A2: The amino group, being a Lewis base, can coordinate to the palladium catalyst.[1][4] This coordination can have a dual effect. In some cases, it may stabilize the catalytic species; however, more commonly, it can inhibit the catalyst's activity by blocking coordination sites necessary for the catalytic cycle to proceed, leading to lower yields or reaction failure.[1][4] The electron-donating nature of the amino group can also decrease the reactivity of the C-X bond (where X is a halide) in the coupling partner towards oxidative addition.[4]
Q3: Is the pinacol ester of 3-aminophenylboronic acid completely stable to protodeboronation?
A3: While pinacol esters are significantly more stable towards hydrolysis and subsequent protodeboronation compared to their corresponding boronic acids, they are not entirely immune.[5] Under basic aqueous conditions, particularly at elevated temperatures, the pinacol ester can hydrolyze to the more reactive boronic acid, which is more susceptible to protodeboronation.[5][6]
Q4: What are the typical impurities to expect in my crude product, and how can I remove them?
A4: Besides unreacted starting materials, common impurities include the protodeboronation product (aniline) and the homocoupling byproduct (3,3'-diaminobiphenyl). Pinacol, a byproduct from the boronic ester, may also be present. Purification is typically achieved through flash column chromatography on silica gel.[2][7] In some cases, recrystallization or washing with a non-polar solvent like hexanes can help remove pinacol.[8] For purification of boronic esters themselves, using silica gel impregnated with boric acid can prevent over-adsorption and improve recovery.[9]
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues encountered during catalytic reactions with this compound.
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition/Deactivation | The amino group of the substrate can inhibit the palladium catalyst.[1][4] • Switch Ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) which are known to be effective for heteroaryl and amino-substituted aryl couplings.[4] • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[4] • Use a Pre-formed Catalyst: Utilize a well-defined palladium precatalyst to ensure the active catalytic species is readily formed. |
| Inefficient Catalytic System | The chosen catalyst may not be active enough for the specific substrate combination. • Catalyst Screening: Test different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) in combination with various phosphine ligands.[10][11][12] • Use of Buchwald Precatalysts: Consider using commercially available, highly active Buchwald-type precatalysts. |
| Suboptimal Reaction Conditions | The reaction temperature, time, or concentration may not be optimal. • Temperature Optimization: If the reaction is sluggish, cautiously increase the temperature. However, be aware that excessive heat can promote side reactions.[5] • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that can lead to decomposition.[5] |
| Inadequate Degassing | Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, which can also promote homocoupling.[1][2] • Thorough Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed using techniques like bubbling with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[1] Maintain a positive pressure of inert gas throughout the reaction. |
Issue 2: Significant Formation of Protodeboronation Byproduct (Aniline)
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Base Selection | Strong bases, especially in the presence of water, can accelerate protodeboronation.[5] • Use a Weaker Base: Switch to a milder base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[5] |
| Presence of Water | Water can act as a proton source, and hydrolysis of the pinacol ester to the more susceptible boronic acid can occur.[5][6] • Anhydrous Conditions: Use anhydrous solvents and thoroughly dry all glassware. The addition of activated molecular sieves (4Å) can help to scavenge residual water.[5] |
| High Reaction Temperature | Elevated temperatures can increase the rate of protodeboronation.[5] • Lower Reaction Temperature: Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover. If the reaction is slow, consider a more active catalyst system rather than increasing the temperature.[5] |
| Slow Transmetalation | If the desired cross-coupling is slow, the boronic ester is exposed to conditions that favor protodeboronation for a longer period.[13] • Optimize Catalyst System: Use a more active catalyst and ligand combination to accelerate the rate of the productive Suzuki coupling.[5] |
Issue 3: Significant Formation of Homocoupling Byproduct (3,3'-Diaminobiphenyl)
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | Oxygen can promote the oxidative homocoupling of the boronic ester.[1][2][3] • Rigorous Degassing: Implement stringent degassing procedures for all reagents and solvents and maintain an inert atmosphere throughout the reaction.[1] |
| Presence of Pd(II) Species | Incomplete reduction of a Pd(II) precatalyst or oxidation of the Pd(0) catalyst can lead to Pd(II)-mediated homocoupling.[2] • Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. • Addition of a Reducing Agent: In some cases, the addition of a mild reducing agent can help maintain the palladium in its active Pd(0) state.[14] |
| Reaction Conditions | Certain bases and solvents might favor the homocoupling pathway. • Condition Screening: Systematically screen different bases and solvents to identify conditions that minimize homocoupling. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a representative procedure and may require optimization for specific substrates and desired outcomes.
Materials:
-
This compound
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if required for the chosen conditions)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), the base (2-3 eq), and the palladium catalyst/ligand.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe. If a biphasic system is used, add the degassed water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2][7]
Data Presentation
The following table summarizes the impact of different reaction parameters on the outcome of Suzuki-Miyaura coupling reactions involving amino-substituted arylboronic compounds, based on literature for analogous systems. This data can guide the optimization of reactions with this compound.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Observations | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80 | 18 | ~65 | Moderate yield, potential for side reactions. | [11] |
| Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 1 | >95 | High yield with a robust ligand. | [15] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 80-100 | 12-18 | High | Bulky phosphine ligands are effective for challenging substrates. | [2] |
| Pd(OAc)₂ (ligand-free) | K₂CO₃ | EtOH/H₂O | 25 | 0.03-2 | 90-99 | Effective for some substrates under mild conditions. | [15] |
Mandatory Visualizations
Troubleshooting Logic for Low Yield in Suzuki Coupling
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
Catalytic Cycle of Suzuki-Miyaura Coupling and Common Side Reactions
Caption: The Suzuki-Miyaura catalytic cycle with key side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from Reactions with 3-Aminophenylboronic Acid Pinacol Ester
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Aminophenylboronic acid pinacol ester in chemical reactions, particularly Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in Suzuki-Miyaura coupling reactions using 3-Aminophenylboronic acid pinacol ester?
A1: Common impurities include:
-
Homo-coupling products: Formation of biphenyls from the coupling of two molecules of the aryl halide or two molecules of the boronic ester.
-
Dehalogenated starting material: The aryl halide starting material can be reduced, losing the halogen atom.[1]
-
Protodeborylation product: The boronic acid pinacol ester can be cleaved to form aniline.
-
Unreacted starting materials: Residual 3-Aminophenylboronic acid pinacol ester and the coupling partner (e.g., aryl halide).
-
Palladium catalyst residues: These can often be removed by filtration through Celite or silica gel.[2]
-
Ligand-derived impurities: Impurities arising from the phosphine ligands used in the reaction.[3]
-
Pinacol: This can be a persistent impurity after the reaction.
Q2: My boronic ester-containing product seems to be degrading on the silica gel column. What can I do?
A2: Boronic esters can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis back to the boronic acid or other forms of degradation.[4] To mitigate this, you can:
-
Use boric acid-impregnated silica gel: This neutralizes the acidic sites on the silica, reducing product degradation.[5]
-
Use neutral alumina: Alumina is less acidic than silica and can be a good alternative for the chromatography of sensitive compounds.
-
Minimize contact time: Perform flash chromatography as quickly as possible.[4]
-
Use a less polar solvent system: If possible, use a less polar eluent to move your product faster.
-
Derivatize to a more stable form: For particularly sensitive compounds, conversion to a more robust derivative like a MIDA boronate can be considered.[4]
Q3: How can I remove unreacted 3-Aminophenylboronic acid pinacol ester and its corresponding boronic acid from my product?
A3: Due to the presence of the basic amino group on your product and the acidic nature of the boronic acid, an acid-base extraction is a highly effective method.
-
Acid wash: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic product and any unreacted 3-aminophenylboronic acid pinacol ester will move into the aqueous layer as their ammonium salts. The neutral and acidic impurities will remain in the organic layer.
-
Basification and re-extraction: The aqueous layer is then basified (e.g., with NaOH or NaHCO3) to deprotonate the ammonium salts, and the product can be re-extracted back into an organic solvent.[6]
Q4: What are some suitable recrystallization solvents for aminophenyl-biaryl compounds?
A4: The choice of solvent will depend on the specific structure of your product. However, common solvent systems for compounds with similar functionalities include:
It is always recommended to perform small-scale solubility tests to find the optimal solvent or solvent mixture for your specific compound.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of desired product after purification | - Incomplete reaction. - Product degradation during workup or chromatography. - Formation of side products (e.g., homo-coupling). - Product loss during extractions. | - Monitor the reaction by TLC or LC-MS to ensure completion. - Use milder purification techniques (e.g., boric acid-treated silica). - Optimize reaction conditions (catalyst, base, temperature) to minimize side reactions.[8] - Ensure proper pH control during acid-base extractions to prevent product from remaining in the wrong phase. |
| Product streaks on TLC plate and column | - The compound is too polar for the chosen eluent. - Interaction with acidic silica gel. - Presence of highly polar impurities. | - Increase the polarity of the eluent. - Add a small amount of a modifier like triethylamine or acetic acid to the eluent. - Use boric acid-impregnated silica gel or neutral alumina.[4] - Perform an initial purification step like an acid-base wash to remove polar impurities. |
| Persistent pinacol impurity in the final product | - Pinacol is soluble in many organic solvents and can be difficult to remove by chromatography alone. | - Concentrate the product to a solid and wash with a nonpolar solvent like hexanes, then decant the solvent. Chilling the mixture can improve the precipitation of the product and keep the pinacol in solution. |
| Difficulty separating the product from a homo-coupled byproduct | - Similar polarity of the product and the byproduct. | - Optimize chromatography conditions (try different solvent systems or stationary phases). - Recrystallization may be effective if the solubilities of the product and byproduct are sufficiently different. - If the byproduct is from the aryl halide, using a slight excess of the boronic ester can help consume the halide. |
Experimental Protocols
Protocol 1: General Workup and Acid-Base Extraction for a Suzuki Coupling Reaction
This protocol describes a general workup procedure for a Suzuki coupling reaction between 3-Aminophenylboronic acid pinacol ester and an aryl halide, followed by an acid-base extraction to isolate the basic product.
-
Reaction Quenching and Initial Filtration:
-
After the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and other insoluble materials. Wash the filter cake with additional EtOAc.[8]
-
-
Aqueous Wash:
-
Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
-
Acid Extraction:
-
Extract the organic layer with 1M aqueous HCl (2-3 times). The desired aminophenyl product will move into the aqueous layer.
-
Combine the aqueous layers. The organic layer, containing neutral and acidic impurities, can be discarded after checking for product by TLC.
-
-
Basification and Product Extraction:
-
Cool the combined acidic aqueous layers in an ice bath.
-
Slowly add a base (e.g., 2M NaOH or saturated NaHCO3 solution) with stirring until the pH is basic (pH > 8). The product should precipitate or form an oil.
-
Extract the product from the basified aqueous layer with an organic solvent (e.g., EtOAc or dichloromethane) (3 times).[6]
-
-
Drying and Concentration:
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Column Chromatography using Boric Acid-Impregnated Silica Gel
This method is useful for purifying boronic esters or products that are sensitive to standard silica gel.
-
Preparation of Boric Acid-Impregnated Silica Gel: [5]
-
Mix silica gel (e.g., 300 mL) with boric acid (e.g., 28.0 g) in ethanol (e.g., 550 mL).
-
Stir the slurry for two hours at room temperature.
-
Filter the silica gel and wash it three times with ethanol (e.g., 200 mL each).
-
Dry the silica gel on a vacuum filter overnight, followed by drying in an oven at 100 °C for 48 hours.
-
-
Column Packing and Purification:
-
Pack a chromatography column with the prepared boric acid-impregnated silica gel as a slurry in the desired eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elute the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 3: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, or a mixture like hexanes/ethyl acetate).
-
A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Quantitative Data Summary
The following table provides representative yields for Suzuki-Miyaura coupling reactions involving aminophenyl boronic acids/esters. Note that actual yields will vary depending on the specific substrates, reaction conditions, and purification methods.
| Reaction Stage | Typical Yield Range (%) | Purity Level | Data Source/Notes |
| Crude Product after Workup | 80-95% | Varies | Based on general Suzuki reaction outcomes.[8] |
| After Column Chromatography | 60-85% | >95% | Yields can be lower if the product is sensitive to the stationary phase. |
| After Recrystallization | 50-80% | >98% | Yield depends on the solubility of the product and the efficiency of impurity removal. |
Visualizations
Caption: General purification workflow for products from reactions with 3-aminophenylboronic acid pinacol ester.
References
- 1. researchgate.net [researchgate.net]
- 2. Solved Prelab Questions for Suzuki Cross-Coupling Reaction | Chegg.com [chegg.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. mdpi.com [mdpi.com]
- 7. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Hydrolysis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline during reaction
This guide provides troubleshooting advice and answers to frequently asked questions regarding the hydrolysis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, a common building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments due to the hydrolysis of the boronic acid pinacol ester.
Q1: My Suzuki-Miyaura coupling reaction has a low yield and I'm observing protodeboronation. Could hydrolysis be the cause?
A: Yes, hydrolysis is a likely culprit. The pinacol ester of 3-aminophenylboronic acid is a protecting group for the more reactive boronic acid.[1][2] If the ester hydrolyzes prematurely, it forms 3-aminophenylboronic acid. Under certain reaction conditions, especially with prolonged heating or in the presence of excess water, this free boronic acid can undergo protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond. This side reaction consumes your starting material, leading to reduced yields of the desired coupled product.[3]
Q2: I am struggling to purify my reaction mixture. TLC and LC-MS analysis show multiple spots and peaks close to my product.
A: This is a classic symptom of on-column hydrolysis during purification.[4][5] Standard silica gel is acidic and contains adsorbed water, creating conditions ripe for cleaving the pinacol ester.[6][7] As your compound travels through the column, it can partially or fully hydrolyze, resulting in the elution of both the desired pinacol ester and the more polar 3-aminophenylboronic acid, complicating separation.[4][7]
Q3: How can I prevent or minimize hydrolysis during my coupling reaction?
A: Preventing unwanted hydrolysis requires careful control of reaction conditions. Key strategies include:
-
Use Anhydrous Conditions: The formation of pinacol esters is a reversible reaction in the presence of water.[7] Therefore, using anhydrous solvents and reagents, and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is critical.
-
Select the Right Base: While a base is necessary for the Suzuki-Miyaura reaction, aqueous bases can provide the water needed for hydrolysis.[8] Consider using non-aqueous or anhydrous bases like potassium trimethylsilanolate (TMSOK) or carefully dried potassium phosphate.[9]
-
Limit Reaction Time: Extended reaction times, especially at elevated temperatures, can increase the likelihood of hydrolysis and subsequent side reactions. Monitor the reaction progress closely and work it up promptly upon completion.
Q4: What are the best methods for purifying 3-aminophenylboronic acid pinacol ester and its derivatives without causing hydrolysis?
A: If you suspect on-column hydrolysis is an issue, avoid standard silica gel chromatography or modify the procedure.
| Purification Technique | Description | Pros | Cons |
| Deactivated Silica Gel | Slurry silica gel with a solvent system containing a small amount of a base, such as triethylamine (~1-2%), before packing the column. | Neutralizes acidic sites on the silica, significantly reducing hydrolysis.[5] | May not be suitable for base-sensitive compounds. Requires an extra preparation step. |
| Recrystallization | Dissolve the crude product in a minimal amount of a hot "good" solvent and allow it to cool slowly, often after adding a "poor" solvent to induce precipitation.[5] | Excellent for obtaining high-purity crystalline solids. Avoids interaction with silica. Scalable. | Product must be a solid. May result in lower recovery compared to chromatography. |
| Celite/Silica Plug | Pass the crude material through a short pad of Celite and/or silica gel using a suitable solvent. | Quickly removes baseline impurities and particulates without the prolonged contact time of a full column.[5] | Provides only a rough purification; may not separate closely related impurities. |
| Conversion to BF3K Salt | React the crude boronic ester with potassium hydrogen fluoride (KHF₂) to form a stable, crystalline potassium trifluoroborate salt. | Trifluoroborates are highly stable to chromatography and storage, protecting the boronic acid functionality.[5] | Requires an additional synthetic step for protection and another for deprotection before the next reaction. |
Frequently Asked Questions (FAQs)
Q1: What exactly is this compound?
A: It is the pinacol ester derivative of 3-aminophenylboronic acid.[10][11] Boronic acids can be unstable and difficult to purify due to their tendency to form cyclic trimers called boroxins.[1] The pinacol ester acts as a protecting group, rendering the compound more stable, easier to handle (often as a crystalline solid), and generally amenable to purification by chromatography.[1][2]
Q2: Under which conditions is the pinacol ester most likely to hydrolyze?
A: The pinacol ester is most susceptible to hydrolysis under the following conditions:
-
Acidic Conditions: Aqueous acid is often used intentionally to deprotect (hydrolyze) pinacol esters to the corresponding boronic acids.[1][12]
-
Presence of Water: As an equilibrium reaction, the presence of water, especially at elevated temperatures, can drive the reaction back toward the boronic acid.[7]
-
Chromatography on Silica Gel: The acidic nature of silica gel can catalyze hydrolysis during purification.[4][6]
-
Physiological pH: The rate of hydrolysis can be significantly accelerated at a physiological pH of 7.4.[8]
Q3: Is it necessary to hydrolyze the pinacol ester before a Suzuki-Miyaura reaction?
A: No, this is generally not required. While the precise mechanism of transmetalation has been debated, there is significant evidence that boronic esters can participate directly in the catalytic cycle without prior hydrolysis to the boronic acid.[3][9][13] The reagent is almost always used directly as supplied.
Q4: How can I analytically confirm that my boronic ester has hydrolyzed?
A: You can use several common analytical techniques:
-
NMR Spectroscopy: In the ¹H NMR spectrum, the hydrolysis is indicated by the disappearance of the sharp singlet corresponding to the four methyl groups of the pinacol group, which typically appears around 1.3 ppm.
-
LC-MS: In a mass spectrum, you would observe the appearance of a peak corresponding to the molecular weight of the free boronic acid (3-aminophenylboronic acid) and a decrease in the peak for the pinacol ester.
-
HPLC: The free boronic acid is significantly more polar than its pinacol ester. On a reverse-phase HPLC column, hydrolysis will be evident by the appearance of a new, earlier-eluting peak.[4][7]
Experimental Protocols
Protocol 1: Minimizing Hydrolysis during a Suzuki-Miyaura Coupling
-
Preparation: Dry all glassware in an oven ( >100°C) overnight and cool under a stream of inert gas (N₂ or Ar).
-
Reagents: Use anhydrous solvents (e.g., freshly distilled or from a solvent purification system). Ensure your base (e.g., K₃PO₄, Cs₂CO₃) is thoroughly dried in a vacuum oven before use.
-
Reaction Setup: To a flame-dried flask, add the aryl halide, this compound (1.1-1.5 equivalents), the anhydrous base (2-3 equivalents), and the palladium catalyst and ligand.
-
Execution: Purge the flask with inert gas for 5-10 minutes. Add the anhydrous solvent via syringe. Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and proceed with the aqueous work-up as quickly as possible to minimize hydrolysis of any unreacted boronic ester.
Protocol 2: Purification using Deactivated Silica Gel
-
Preparation of Slurry: In a beaker, add the required amount of silica gel for your column.
-
Deactivation: Add the initial eluent (e.g., 99:1 Hexane:Ethyl Acetate) to create a slurry. Add triethylamine (NEt₃) to constitute 1-2% of the total solvent volume (e.g., 1-2 mL of NEt₃ for every 100 mL of eluent). Stir the slurry for 5-10 minutes.
-
Column Packing: Pack the column with the deactivated silica slurry as you normally would.
-
Elution: Run the column using an eluent that also contains a small amount (e.g., 0.5-1%) of triethylamine to maintain the neutral/basic environment throughout the purification.
Visualizations
References
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C12H18BNO2 | CID 2734655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Miyaura Borylation Reaction [organic-chemistry.org]
Protodeboronation of 3-Aminophenylboronic acid pinacol ester causes and prevention
Welcome to the Technical Support Center for 3-Aminophenylboronic Acid Pinacol Ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this reagent, with a specific focus on addressing the common challenge of protodeboronation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your reactions.
Troubleshooting Guide: Protodeboronation of 3-Aminophenylboronic Acid Pinacol Ester
Protodeboronation, the undesired cleavage of the C–B bond and its replacement with a C–H bond, is a frequent side reaction encountered during cross-coupling reactions involving arylboronic esters. This guide will help you identify the potential causes and implement effective solutions to minimize this unwanted reaction.
| Symptom | Potential Cause | Recommended Action |
| Low yield of desired product and isolation of aniline. | Protodeboronation is occurring. The C-B bond of the 3-aminophenylboronic acid pinacol ester is being cleaved. | Proceed through the troubleshooting steps below to identify the specific cause and implement the appropriate prevention strategy. |
| Significant protodeboronation at elevated temperatures. | High reaction temperatures accelerate the rate of protodeboronation.[1] | Lower the reaction temperature. If the desired reaction is too slow at lower temperatures, consider a more active catalyst system rather than increasing the heat. |
| Protodeboronation is observed even at room temperature. | If the desired coupling reaction is slow, the boronic ester is exposed to the reaction conditions for a prolonged period, increasing the likelihood of protodeboronation.[2] | Optimize the catalyst and ligand system to increase the rate of the desired cross-coupling reaction. Consider using a pre-formed, highly active palladium catalyst. |
| Increased protodeboronation with strong bases. | Strong bases (e.g., NaOH, KOH) can promote the hydrolysis of the pinacol ester to the more labile boronic acid, which is more susceptible to protodeboronation.[3][4] | Use milder inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃). |
| Inconsistent results, with varying levels of protodeboronation. | The presence of water can facilitate the hydrolysis of the pinacol ester to the boronic acid, which readily undergoes protodeboronation. | Use anhydrous solvents and ensure all glassware is thoroughly dried. While a small amount of water can sometimes be beneficial for Suzuki-Miyaura couplings, its concentration should be carefully controlled. |
| Protodeboronation persists despite optimizing the above conditions. | The 3-aminophenylboronic acid moiety itself may be inherently unstable under the reaction conditions. The electron-donating amino group can influence the electronic properties of the aryl ring and its susceptibility to protodeboronation. | Consider converting the pinacol ester to a more stable N-methyliminodiacetic acid (MIDA) boronate ester. MIDA boronates offer significantly enhanced stability and provide a slow release of the boronic acid during the reaction, minimizing its decomposition.[5] |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid or ester is cleaved and replaced by a carbon-hydrogen bond.[5] In the context of cross-coupling reactions like the Suzuki-Miyaura coupling, it is an undesired side reaction that consumes the boronic acid reagent, leading to a lower yield of the desired product and the formation of a deboronated byproduct (in this case, aniline).
Q2: Are pinacol esters completely stable to protodeboronation?
A2: While 3-aminophenylboronic acid pinacol ester is significantly more stable than the corresponding free boronic acid, it is not entirely immune to protodeboronation, especially under harsh reaction conditions such as high temperatures and the presence of strong bases.[6] The pinacol group offers steric protection to the boron center, but hydrolysis to the more reactive boronic acid can still occur.[6]
Q3: How does the amino group in 3-aminophenylboronic acid pinacol ester affect its stability?
Q4: When should I consider using a MIDA boronate ester instead of a pinacol ester?
A4: You should consider using a MIDA boronate ester when you experience significant protodeboronation with the pinacol ester that cannot be mitigated by optimizing reaction conditions. MIDA boronates are exceptionally stable and are particularly useful for challenging substrates or in multi-step syntheses where the boronic acid moiety needs to be protected through several reaction steps.[7][8]
Q5: Can I use the same reaction conditions for a MIDA boronate ester as I would for a pinacol ester?
A5: Not exactly. MIDA boronates require an in-situ deprotection step to release the active boronic acid. This is typically achieved using a mild aqueous base. Therefore, the reaction conditions, particularly the base and the presence of a controlled amount of water, need to be adjusted for the slow release of the boronic acid from the MIDA ester.[9]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 3-Aminophenylboronic Acid Pinacol Ester to Minimize Protodeboronation
This protocol provides a starting point for optimizing your Suzuki-Miyaura coupling reaction to favor the desired product over the protodeboronated byproduct.
Materials:
-
Aryl halide (1.0 equiv)
-
3-Aminophenylboronic acid pinacol ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Mild inorganic base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or THF)
-
Anhydrous, degassed water (if required, start with a very small amount, e.g., 1-5% v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, 3-aminophenylboronic acid pinacol ester, and the mild base.
-
Seal the vessel and evacuate and backfill with an inert gas for three cycles.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add the degassed anhydrous solvent via syringe. If necessary, add a minimal, optimized amount of degassed water.
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 60–80 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis of 3-Aminophenylboronic Acid MIDA Ester
For substrates that are particularly prone to protodeboronation, converting the pinacol ester to a more stable MIDA boronate is a highly effective strategy.
Materials:
-
3-Aminophenylboronic acid (or pinacol ester, which can be hydrolyzed in situ) (1.0 equiv)
-
N-methyliminodiacetic acid (MIDA) (1.05 equiv)
-
Toluene
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
In a round-bottom flask, dissolve the 3-aminophenylboronic acid and N-methyliminodiacetic acid in a 1:1 mixture of toluene and DMSO.
-
Set up the apparatus for azeotropic removal of water using a Dean-Stark trap.
-
Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
The MIDA boronate ester can often be isolated by precipitation or crystallization upon cooling or by the addition of an anti-solvent. Alternatively, the product can be purified by column chromatography.
-
The resulting 3-aminophenylboronic acid MIDA ester is a stable, crystalline solid that can be stored for extended periods.
Visualizing the Chemistry
To aid in understanding the processes discussed, the following diagrams illustrate the key chemical transformations and workflows.
Caption: Competing pathways of 3-aminophenylboronic acid pinacol ester.
Caption: Troubleshooting workflow for protodeboronation.
Caption: Relative stability of boronic acid derivatives.
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for 3-Aminophenylboronic Acid Pinacol Ester Couplings
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize catalyst loading for Suzuki-Miyaura couplings involving 3-aminophenylboronic acid pinacol ester.
Troubleshooting Guide
Low yields and side reactions are common hurdles in Suzuki-Miyaura couplings, especially with electron-rich substrates like 3-aminophenylboronic acid pinacol ester. This guide addresses specific issues you might encounter during your experiments.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity or Inhibition | The amine functionality in 3-aminophenylboronic acid pinacol ester can coordinate to the palladium center, inhibiting its catalytic activity. Consider using bulky, electron-rich phosphine ligands such as SPhos or XPhos, which can help prevent catalyst inhibition.[1] Using a pre-formed, air-stable precatalyst (e.g., XPhos Pd G2 or G3) can also ensure the presence of the active Pd(0) species.[2] |
| Insufficient Catalyst Loading | For challenging couplings, a higher catalyst loading might be necessary. Start with a screening of catalyst loading from 1 mol% up to 5 mol% to find the optimal concentration. |
| Protodeboronation | The boronic ester can be cleaved and replaced by a hydrogen atom, especially in the presence of water and a strong base.[3] To mitigate this, consider using anhydrous conditions or a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[3] |
| Poor Solubility of Reagents | Ensure all reagents are fully dissolved in the reaction solvent. If solubility is an issue, consider switching to a different solvent system, such as dioxane/water or toluene/water. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Ester | This occurs when two molecules of the boronic ester couple with each other. It is often promoted by the presence of oxygen.[3] Ensure the reaction is thoroughly degassed and run under an inert atmosphere (e.g., argon or nitrogen).[3] |
| Dehalogenation of the Coupling Partner | The aryl halide can be reduced, leading to the formation of an arene byproduct. This can be minimized by optimizing the reaction conditions, particularly the choice of base and solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for the Suzuki coupling of 3-aminophenylboronic acid pinacol ester?
A1: The optimal catalyst loading is highly dependent on the specific aryl halide, solvent, base, and temperature used. A good starting point is typically 1-2 mol% of a palladium catalyst. However, due to the potentially coordinating nature of the amino group, a higher loading of up to 5 mol% might be required to achieve a good yield. It is recommended to perform a catalyst loading screen to determine the optimal concentration for your specific reaction.
Q2: Which palladium catalyst is best suited for this coupling?
A2: For electron-rich boronic esters like 3-aminophenylboronic acid pinacol ester, catalysts with bulky and electron-rich phosphine ligands are generally preferred. These ligands can promote the desired cross-coupling reaction and minimize catalyst inhibition by the amine group.[1] Highly active and stable precatalysts are excellent choices.[2][4]
Catalyst Performance with Electron-Rich Boronic Acids
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | (ligand-free) | K₂CO₃ | EtOH/H₂O | 25 | 0.03-2 | 90-99 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60-80 |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 |
Note: This data is illustrative and based on studies with structurally similar electron-rich boronic acids.[2]
Q3: How can I minimize catalyst inhibition by the amine group?
A3: To minimize catalyst inhibition, consider the following strategies:
-
Use of Bulky Ligands: Ligands like XPhos and SPhos can sterically shield the palladium center, reducing coordination by the amine.[1]
-
Protecting the Amine Group: While not always necessary, protecting the amine group (e.g., as a Boc-carbamate) can prevent it from interfering with the catalyst.
-
Choice of Precatalyst: Using a well-defined precatalyst can ensure a sufficient concentration of the active Pd(0) species is generated in situ.[2]
Q4: What is a general experimental protocol for optimizing catalyst loading?
A4: A detailed protocol for a catalyst loading screen is provided in the "Experimental Protocols" section below.
Experimental Protocols
General Procedure for Catalyst Loading Optimization in the Suzuki-Miyaura Coupling of 3-Aminophenylboronic Acid Pinacol Ester
This protocol outlines a method for screening different catalyst loadings to determine the optimal conditions for your specific coupling reaction.
Materials:
-
3-Aminophenylboronic acid pinacol ester
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., XPhos Pd G2)
-
Base (e.g., K₃PO₄, finely powdered)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane)
-
Degassed water
-
Reaction vials with stir bars
-
Inert gas supply (Argon or Nitrogen)
-
Heating block or oil bath
Procedure:
-
Reaction Setup: In a series of oven-dried reaction vials, add the aryl halide (1.0 equiv), 3-aminophenylboronic acid pinacol ester (1.2 equiv), and base (2.0 equiv).
-
Inert Atmosphere: Seal the vials with septa and purge with an inert gas for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to each vial at varying loadings (e.g., 0.5 mol%, 1.0 mol%, 2.0 mol%, and 5.0 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to each vial to achieve a final concentration of 0.1-0.2 M with respect to the aryl halide.
-
Reaction: Place the vials in a preheated heating block or oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).
-
Workup and Analysis: Once the reactions are complete (or have reached a plateau), cool them to room temperature. Dilute each reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate. After filtration and concentration, analyze the crude product mixture by ¹H NMR or GC to determine the yield for each catalyst loading.
-
Purification: The desired product can be purified by flash column chromatography on silica gel.
Visualizing the Troubleshooting Process
The following workflow diagram illustrates a logical approach to troubleshooting common issues in the Suzuki-Miyaura coupling of 3-aminophenylboronic acid pinacol ester.
References
- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Improving solubility of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, with a focus on improving its solubility in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is generally characterized as being soluble in some organic solvents while being insoluble in water.[1][2] Specifically, it is known to be very soluble in methanol.[3] For practical purposes, its solubility profile is often compared to similar aminophenylboronic acid pinacol esters.
Q2: Is this compound stable in all solvents?
A2: No. A critical consideration when working with this compound is its susceptibility to hydrolysis, especially in the presence of water or protic solvents like alcohols, which can lead to the formation of 3-aminophenylboronic acid.[4][5][6] This hydrolysis product has significantly different solubility from the pinacol ester, being less soluble in many organic solvents.[6] The rate of hydrolysis can be influenced by pH and the specific solvent used.[5]
Q3: How should I store this compound to ensure its integrity?
A3: To maintain the quality of the compound, it should be stored in a tightly sealed container in a dry, dark place, preferably refrigerated (+4°C).[2][3] This helps to minimize exposure to moisture and light, which can promote degradation. For long-term storage, temperatures of -20°C are also recommended.
Troubleshooting Guide
Issue 1: The compound is not dissolving in my chosen organic solvent.
-
Possible Cause 1: Incorrect Solvent Choice. The solubility of this compound can vary significantly between different organic solvents. While it is very soluble in methanol, its solubility in other solvents may be limited.[3]
-
Troubleshooting Steps:
-
Consult the Solubility Table: Refer to the quantitative and qualitative solubility data below for guidance on appropriate solvents.
-
Solvent Screening: If the initial solvent is ineffective, perform a small-scale solubility test with a range of solvents of varying polarity. Good candidates to try based on the solubility of analogous compounds include DMF, DMSO, chloroform, acetone, and ethyl acetate.[7]
-
Use of Co-solvents: In some cases, a mixture of solvents can improve solubility.
-
-
Possible Cause 2: Insufficient Solvent Volume. The concentration of the solution may be too high for the chosen solvent.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Gradually add more solvent to the mixture while stirring to see if the compound dissolves.
-
Gentle Heating: Gently warming the mixture may increase the rate of dissolution and the solubility. However, be cautious as excessive heat can potentially degrade the compound.
-
Issue 2: The compound initially dissolves but then a precipitate forms.
-
Possible Cause: Hydrolysis of the Pinacol Ester. This is a common issue with pinacol boronic esters, especially if the solvent is not anhydrous or if the compound is exposed to atmospheric moisture. The precipitate is likely the corresponding boronic acid, which is often less soluble in organic solvents.[6]
-
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure that the solvents used are of high purity and are anhydrous. Using freshly opened bottles of anhydrous solvents or solvents dried using appropriate methods is recommended.
-
Inert Atmosphere: Perform the dissolution under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
-
Aprotic Solvents: Whenever possible, use aprotic solvents (e.g., acetonitrile, THF, DMF) for sample preparation and reactions to avoid providing a proton source for hydrolysis.[6]
-
Data Presentation
Table 1: Solubility of this compound and a Close Analog
| Compound | Solvent | Solubility | Notes |
| This compound | Methanol | Very Soluble[3] | - |
| Water | Insoluble[1][2] | - | |
| 4-Aminophenylboronic acid pinacol ester (analog) | DMF | 20 mg/mL[8] | Ultrasonic assistance may be needed. |
| DMSO | 10 mg/mL[8] | Hygroscopic; use freshly opened DMSO. | |
| Ethanol | 3 mg/mL[8] | - | |
| Chloroform | Soluble[7] | Qualitative data. | |
| Acetone | Soluble[7] | Qualitative data. | |
| Ethyl Acetate | Soluble[7] | Qualitative data. | |
| Petroleum Ether | Poorly Soluble[7] | Qualitative data. | |
| Ether | Poorly Soluble[7] | Qualitative data. |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound
-
Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon).
-
Weighing: Weigh the desired amount of this compound in a dry vial under an inert atmosphere if possible.
-
Solvent Addition: Add the appropriate volume of anhydrous solvent to the vial using a dry syringe or cannula.
-
Dissolution: Stir the mixture at room temperature. Gentle warming can be applied if necessary to aid dissolution.
-
Storage: If the solution is to be stored, keep it under an inert atmosphere in a tightly sealed container, protected from light.
Protocol 2: Minimizing Hydrolysis During Experimental Workflows
-
Solvent Choice: Prioritize the use of anhydrous, aprotic solvents such as acetonitrile, THF, or DMF for reactions and sample preparations.
-
Inert Atmosphere: Handle the solid compound and its solutions under an inert atmosphere (nitrogen or argon) at all times.
-
Reagent Purity: Ensure all other reagents in the reaction mixture are anhydrous.
-
pH Control: Be mindful that the rate of hydrolysis can be pH-dependent.[5] Buffering the reaction mixture may be necessary in some applications, but care should be taken as aqueous buffers will introduce water.
Visualizations
Caption: Workflow for dissolving the compound while minimizing degradation.
Caption: Troubleshooting logic for solubility issues.
References
- 1. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 2. echemi.com [echemi.com]
- 3. 210907-84-9 CAS MSDS (3-Aminophenylboronic acid pinacol ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: Boronic Acid Pinacol Esters in Cross-Coupling Reactions
Welcome to the technical support center for troubleshooting cross-coupling reactions involving boronic acid pinacol esters. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction using a boronic acid pinacol ester is not working or giving very low yields. What are the first things I should check?
A1: When a Suzuki-Miyaura coupling fails, a systematic check of the reaction components and conditions is crucial. Here are the initial parameters to verify:
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. If you are using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[1] Consider using a pre-formed Pd(0) catalyst or a more robust precatalyst if you suspect catalyst deactivation.
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid pinacol ester and decomposition of the catalyst.[1][2] Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).
-
Water Content: While some Suzuki reactions benefit from a small amount of water to facilitate the hydrolysis of the pinacol ester to the more reactive boronic acid, excessive water can promote protodeboronation.[3][4] If using anhydrous conditions, ensure all glassware is oven-dried and solvents are anhydrous.
-
Base Strength and Solubility: The choice of base is critical. It must be strong enough to activate the boronic acid ester but not so strong as to cause degradation of starting materials or products. Ensure the base is sufficiently soluble in the reaction medium.
Q2: What is protodeboronation and how can I prevent it with my boronic acid pinacol ester?
A2: Protodeboronation is a common and often problematic side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to a loss of your starting material and reduced yield.[3][5] While pinacol esters are more stable than boronic acids, they can still undergo protodeboronation, especially under harsh conditions.[3][6]
Strategies to Minimize Protodeboronation:
-
Use Milder Bases: Strong bases, particularly in the presence of water, can accelerate protodeboronation.[1] Consider switching to weaker bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[3]
-
Anhydrous Conditions: Since water is a proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce its occurrence.[1][3]
-
Lower Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation.[3] Try running the reaction at the lowest temperature that still allows for efficient catalytic turnover.
-
Optimize Catalyst System: A slow cross-coupling reaction exposes the boronic ester to potentially degrading conditions for a longer period. Using a more active catalyst and ligand system can accelerate the desired reaction, outcompeting protodeboronation.[3]
-
Use More Stable Boron Reagents: If protodeboronation remains a significant issue, consider converting the pinacol ester to a more stable derivative like a potassium trifluoroborate salt (BF₃K) or an N-methyliminodiacetic acid (MIDA) boronate.[1][5][6]
Q3: I am observing a significant amount of homocoupling of my boronic acid pinacol ester. What causes this and how can I minimize it?
A3: Homocoupling is the dimerization of the boronic acid pinacol ester to form a symmetrical biaryl byproduct. This side reaction is often promoted by the presence of oxygen or certain palladium(II) species in the reaction mixture.[1][2][7]
To reduce homocoupling:
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed to remove oxygen.[1][7]
-
Use of a Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of Pd(II) species that promote homocoupling.[7]
-
Control of Reaction Stoichiometry: Using a slight excess of the halide partner can sometimes suppress the homocoupling of the boronic acid derivative.
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. Screening different palladium sources and ligands may be necessary.
Q4: My boronic acid pinacol ester is difficult to purify by column chromatography. What are some alternative purification strategies?
A4: Boronic acid pinacol esters can be challenging to purify via standard silica gel chromatography due to their potential for hydrolysis on the acidic silica surface or strong adsorption.[8][9][10]
Purification Tips:
-
Modified Silica Gel: Impregnating the silica gel with boric acid can suppress the over-adsorption of pinacol boronic esters, leading to better recovery.[9][11]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina or a reversed-phase C18 silica gel.
-
Crystallization/Trituration: If the desired product is a solid, crystallization or trituration can be a highly effective purification method.[8]
-
Conversion to a More Stable Derivative: For particularly problematic compounds, conversion to a more stable and easily purifiable derivative like a diethanolamine adduct or a potassium trifluoroborate salt can be a viable strategy. The purified derivative can then be used in the coupling reaction.[1][8]
-
Removal of Pinacol Impurity: If pinacol is a persistent impurity after the reaction, it can sometimes be removed by dissolving the crude product in a nonpolar solvent like hexanes and cooling to precipitate the desired product, leaving the more soluble pinacol in solution.[12]
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during your cross-coupling reactions.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Action | Rationale |
| Inactive Catalyst | Use a fresh batch of catalyst and ligand. Consider a more robust precatalyst (e.g., a palladacycle).[1] | The palladium catalyst must be in the active Pd(0) state for the catalytic cycle to begin. |
| Poorly Degassed Solvents | Degas solvents thoroughly by sparging with an inert gas (Ar or N₂) or by freeze-pump-thaw cycles.[1] | Oxygen can deactivate the catalyst and lead to unwanted side reactions like homocoupling.[1][2] |
| Inappropriate Base | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure the base is soluble in the reaction medium. | The base is crucial for the transmetalation step, but an unsuitable base can be ineffective or cause degradation. |
| Steric Hindrance | Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[1] Increase reaction temperature. | Sterically hindered substrates often require more forcing conditions and specialized ligands to facilitate the coupling.[1] |
Issue 2: Significant Protodeboronation
| Potential Cause | Troubleshooting Action | Rationale |
| Harsh Reaction Conditions | Lower the reaction temperature.[3] Use the mildest effective base (e.g., KF, K₂CO₃).[1][3] | High temperatures and strong bases accelerate the rate of protodeboronation.[3] |
| Presence of Protic Sources | Use anhydrous solvents and ensure glassware is thoroughly dried. Consider adding molecular sieves.[3] | Water and other protic species are the proton source for this undesired side reaction.[3] |
| Slow Reaction Kinetics | Increase catalyst loading or switch to a more active catalyst/ligand system.[3] | A faster desired reaction will outcompete the slower protodeboronation side reaction.[3] |
| Inherent Instability | Convert the pinacol ester to a more stable derivative like a MIDA boronate or a trifluoroborate salt.[1][6] | These derivatives offer greater stability and can slowly release the active boronic acid under the reaction conditions.[1][5][6] |
Issue 3: Prevalent Homocoupling
| Potential Cause | Troubleshooting Action | Rationale |
| Oxygen in the Reaction | Ensure rigorous degassing of all solvents and the reaction setup. Maintain a positive pressure of inert gas.[1] | Oxygen promotes the oxidative dimerization of the boronic ester.[1][2] |
| Presence of Pd(II) Species | Add a mild reducing agent like potassium formate.[7] Use a Pd(0) precatalyst. | Pd(II) species can directly mediate the homocoupling of boronic acids.[1][7] |
| Reaction Stoichiometry | Use the boronic acid pinacol ester as the limiting reagent or use a slight excess of the aryl halide. | This can favor the cross-coupling pathway over the self-coupling of the boronic ester. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Boronic Acid Pinacol Ester
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl/heteroaryl halide (1.0 equiv)
-
Boronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 10:1)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, boronic acid pinacol ester, palladium catalyst, and base.
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., flash column chromatography, crystallization).
Protocol 2: Conversion of a Boronic Acid Pinacol Ester to a Diethanolamine (DEA) Adduct for Purification
This protocol is useful when direct purification of the pinacol ester is challenging.
Materials:
-
Boronic acid pinacol ester (1.0 equiv)
-
Diethanolamine (1.1 equiv)
-
Anhydrous ether
Procedure:
-
Dissolve the boronic acid pinacol ester in a minimal amount of anhydrous ether in a flask with a stir bar.
-
Add diethanolamine dropwise while stirring. A white precipitate should form.[13]
-
Stir the resulting slurry for 30 minutes at room temperature.[13]
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ether and dry under vacuum.
-
This stable diethanolamine adduct can now be stored or used directly in the Suzuki-Miyaura coupling reaction.
Visual Guides
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting common cross-coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. academic.oup.com [academic.oup.com]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
Characterization of impurities from 3-Aminophenylboronic acid pinacol ester reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-aminophenylboronic acid pinacol ester. The following sections detail the characterization of common impurities, provide experimental protocols, and offer solutions to frequently encountered issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my reaction involving 3-aminophenylboronic acid pinacol ester?
A1: The most common impurities arise from the inherent reactivity and stability of the boronic acid pinacol ester functional group, as well as from the specific reaction conditions employed. Key impurities include:
-
3-Aminophenylboronic Acid: This is the product of hydrolysis of the pinacol ester. It is a very common impurity, especially if the reaction or workup involves water.[1][2]
-
Pinacol: A byproduct of the hydrolysis of the pinacol ester.
-
(3-Aminophenyl)boroxine: A cyclic trimer formed by the dehydration of 3-aminophenylboronic acid. This is often observed in mass spectrometry and can complicate NMR spectra.
-
Homocoupling Products: Depending on the reaction (e.g., Suzuki-Miyaura coupling), you may observe the formation of biphenyl species from the coupling of two molecules of the boronic acid ester.
-
Protodeboronation Product (Aniline): The replacement of the boronic acid ester group with a hydrogen atom can occur, leading to the formation of aniline.
-
Unreacted Starting Materials: Residual starting materials from the synthesis of the 3-aminophenylboronic acid pinacol ester may also be present.
Q2: I am seeing unexpected peaks in my 1H NMR spectrum. How can I identify them?
A2: Unexpected peaks in the 1H NMR spectrum can often be attributed to the common impurities listed above. Here are some troubleshooting steps:
-
Check for Broad Peaks: The presence of boroxine can lead to broadened signals in the NMR spectrum.
-
Spike your sample: If you suspect a particular impurity (e.g., aniline), you can add a small amount of the pure compound to your NMR sample and see if the peak intensity increases.
-
D2O Exchange: Adding a drop of D2O to your NMR tube can help to identify exchangeable protons, such as those from the amino group and any boronic acid protons.
-
Compare with known spectra: Compare your spectrum with the known spectra of potential impurities if available.
Q3: My HPLC analysis is showing a significant peak that I suspect is the hydrolyzed boronic acid. How can I confirm this and prevent its formation during analysis?
A3: On-column hydrolysis is a common issue when analyzing boronic acid pinacol esters using reversed-phase HPLC.[1][2]
-
Confirmation: To confirm the identity of the peak, you can intentionally hydrolyze a small sample of your material (e.g., by dissolving it in a water/acetonitrile mixture) and inject it into the HPLC to see if the retention time matches the suspected peak.
-
Prevention during analysis:
-
Use aprotic diluents: Dissolve your sample in an aprotic solvent like acetonitrile or THF instead of aqueous mixtures.[3]
-
Optimize HPLC method: Consider using a column with low silanol activity. The use of highly basic mobile phases (e.g., pH 12.4) with an ion-pairing reagent has also been shown to be effective in stabilizing the pinacol ester during analysis.[3]
-
Q4: I am having difficulty getting a clean mass spectrum. What could be the issue?
A4: Boronic acids and their esters can be challenging to analyze by mass spectrometry.
-
Boroxine Formation: The presence of boroxine trimers will result in peaks at higher m/z values.
-
Ionization: Phenylboronic acids and their derivatives can be analyzed by LC-MS using electrospray ionization (ESI) in negative ion mode.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reaction
| Possible Cause | Troubleshooting Steps |
| Degradation of 3-Aminophenylboronic acid pinacol ester | Ensure the starting material is pure and has not hydrolyzed to the boronic acid. Store the pinacol ester under anhydrous conditions. |
| Inefficient Transmetalation | Optimize the base and solvent system. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Protodeboronation | Minimize the amount of water in the reaction mixture. The presence of water can lead to the undesired replacement of the boronic ester group with a hydrogen atom. |
| Homocoupling | Optimize the palladium catalyst and ligand system. Ensure efficient stirring to maintain a homogeneous reaction mixture. |
Issue 2: Difficulty in Purification
| Possible Cause | Troubleshooting Steps |
| Co-elution of Impurities | If impurities like pinacol or boroxine are co-eluting with your product during column chromatography, consider converting the product to a different derivative (e.g., a more polar or less polar compound) for easier separation. |
| Streaking on Silica Gel | Boronic acids and their esters can sometimes streak on silica gel. To mitigate this, you can try using a less polar solvent system or treating the silica gel with a small amount of a modifying agent like triethylamine. |
| Hydrolysis during Workup | Minimize the use of aqueous solutions during the workup. If an aqueous wash is necessary, use brine and perform the extraction quickly. Ensure all glassware is dry. |
Impurity Characterization Data
| Impurity | Molecular Weight ( g/mol ) | Typical 1H NMR Chemical Shifts (ppm in CDCl3) | Expected Mass Spec (m/z) |
| 3-Aminophenylboronic acid pinacol ester | 219.09 | 7.1-7.3 (m, Ar-H), 6.7-6.9 (m, Ar-H), 3.7 (br s, -NH2), 1.3 (s, -C(CH3)2) | [M+H]+: 220.1 |
| 3-Aminophenylboronic acid | 136.94 | 7.0-7.2 (m, Ar-H), 6.6-6.8 (m, Ar-H), 5.5 (br s, -B(OH)2), 3.6 (br s, -NH2) | [M-H]-: 136.0 |
| (3-Aminophenyl)boroxine | 368.82 | Broad, complex signals in the aromatic region. | [M+H]+: 369.8 |
| Aniline (Protodeboronation) | 93.13 | 7.2-7.3 (t, Ar-H), 6.7-6.8 (d, Ar-H), 6.6-6.7 (t, Ar-H), 3.7 (br s, -NH2) | [M+H]+: 94.1 |
Experimental Protocols
Protocol 1: HPLC-MS Method for Purity Analysis
This method is designed to minimize on-column hydrolysis of 3-aminophenylboronic acid pinacol ester.
-
Instrumentation: HPLC with a UV detector and a mass spectrometer.
-
Column: A column with low silanol activity (e.g., Waters XTerra MS C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-20 min: 5% A, 95% B
-
20.1-25 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
MS Detection: ESI in positive and negative ion modes.
-
Sample Preparation: Dissolve the sample in acetonitrile at a concentration of approximately 1 mg/mL.
Protocol 2: 1H NMR Sample Preparation for Impurity Identification
-
Solvent: Use a deuterated solvent in which both the starting material and potential impurities are soluble, such as CDCl3 or DMSO-d6.
-
Sample Concentration: Prepare a sample of approximately 5-10 mg of your compound in 0.6-0.7 mL of deuterated solvent.
-
Internal Standard: For quantitative analysis, a known amount of an internal standard with a singlet peak in a clear region of the spectrum can be added.
-
D2O Exchange: To identify exchangeable protons, acquire a spectrum, then add one drop of D2O, shake the tube, and re-acquire the spectrum. The peaks corresponding to exchangeable protons will disappear or decrease in intensity.
Visualizations
Caption: Common impurity formation pathways from 3-aminophenylboronic acid pinacol ester.
Caption: A typical analytical workflow for the characterization of impurities.
Caption: Role of 3-aminophenylboronic acid pinacol ester in drug development and the impact of impurities.
References
Validation & Comparative
A Head-to-Head Comparison: 3-Aminophenylboronic Acid and Its Pinacol Ester in Synthetic and Research Applications
In the landscape of modern organic chemistry and drug discovery, boronic acids and their derivatives are indispensable tools, primarily for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides a detailed comparison of 3-Aminophenylboronic acid and its pinacol ester derivative, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective properties, performance, and applications, supported by experimental context.
Executive Summary: The Reactivity vs. Stability Trade-Off
The fundamental difference between 3-aminophenylboronic acid and its pinacol ester lies in a classic chemical trade-off: reactivity versus stability. 3-Aminophenylboronic acid is the more reactive species in cross-coupling reactions, which can lead to faster reaction times. However, this heightened reactivity is accompanied by lower stability, making it more susceptible to degradation.
Conversely, 3-aminophenylboronic acid pinacol ester offers significantly enhanced stability. It is generally a crystalline solid that is easier to handle, purify, and store over extended periods. This stability, however, often comes at the cost of reduced reactivity, which may necessitate harsher reaction conditions or longer reaction times. The pinacol ester often serves as a stable precursor that can release the more reactive boronic acid in situ under the reaction conditions.
Physicochemical Properties: A Tabular Comparison
A clear understanding of the physical and chemical properties of these two compounds is crucial for their effective application. The following table summarizes their key characteristics.
| Property | 3-Aminophenylboronic acid | 3-Aminophenylboronic acid pinacol ester |
| Molecular Formula | C₆H₈BNO₂ | C₁₂H₁₈BNO₂ |
| Molecular Weight | 136.94 g/mol | 219.09 g/mol |
| Appearance | Powder or crystals | Crystalline solid |
| Melting Point | 225 °C | 90-94 °C |
| Solubility | Soluble in DMSO and methanol. | Insoluble in water. |
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis. The choice between the free boronic acid and its pinacol ester can significantly influence the outcome of this reaction.
Reactivity: Generally, boronic acids are more reactive than their corresponding pinacol esters in Suzuki-Miyaura coupling.[1] This is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1]
Stability and Handling: The enhanced stability of the pinacol ester makes it a more robust and user-friendly reagent.[1] Boronic acids can be prone to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom, especially under basic aqueous conditions.[1] The pinacol ester is more resistant to such degradation.
General Experimental Protocol for a Comparative Suzuki-Miyaura Coupling
This protocol provides a framework for a direct comparison of the two compounds in a Suzuki-Miyaura reaction.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
3-Aminophenylboronic acid (1.2 mmol) or 3-Aminophenylboronic acid pinacol ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)
Procedure:
-
To a round-bottom flask, add the aryl halide, the boronic acid or its pinacol ester, the palladium catalyst, and the base.
-
Add the solvent mixture to the flask.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for the desired time (e.g., 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
Compare the isolated yields of the product obtained from both starting materials.
Stability Comparison: Hydrolysis
The stability of boronic acids and their esters is a critical factor, especially in aqueous environments. Pinacol esters are known to be more stable towards hydrolysis than the free boronic acids.[2] The steric bulk of the pinacol group protects the boron atom from nucleophilic attack by water.
Studies on the hydrolysis of phenylboronic pinacol esters have shown that the rate of hydrolysis is influenced by the pH of the solution and the substituents on the aromatic ring.[3] At physiological pH (7.4), the hydrolysis of some phenylboronic pinacol esters can be significantly accelerated.[3] While a direct comparative kinetic study of 3-aminophenylboronic acid and its pinacol ester was not found, the general principle of increased stability of the pinacol ester due to steric hindrance is a well-established concept.
Applications in Research and Drug Discovery
Both 3-aminophenylboronic acid and its pinacol ester are valuable building blocks in various research and development areas.
3-Aminophenylboronic Acid in Biosensor Development
3-Aminophenylboronic acid has been utilized in the development of electrochemical biosensors for the detection of bacteria.[4][5][6] The boronic acid moiety can form reversible covalent bonds with diol groups present on the surface of bacteria.[6][7] This interaction can be translated into a detectable electrochemical signal.
3-Aminophenylboronic Acid Pinacol Ester in Drug Discovery: Synthesis of FLT3-ITD Inhibitors
3-Aminophenylboronic acid pinacol ester serves as a key starting material in the synthesis of potent inhibitors of FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD), a driver of acute myeloid leukemia (AML).[8][9][10] Its stability and utility in Suzuki-Miyaura coupling reactions make it an ideal building block for constructing complex heterocyclic scaffolds found in these inhibitors.
Conclusion
The choice between 3-aminophenylboronic acid and its pinacol ester is dictated by the specific requirements of the intended application. For reactions where high reactivity and rapid conversion are paramount, and stability is less of a concern, 3-aminophenylboronic acid may be the preferred reagent. However, for complex, multi-step syntheses, and applications where stability, ease of handling, and purification are critical, the pinacol ester is the superior choice. Its role as a stable and reliable building block in drug discovery and materials science underscores its importance in modern chemical research. Researchers should carefully consider the stability-reactivity trade-off to optimize their synthetic strategies and achieve their desired outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. Electrochemical bacterial detection using poly(3-aminophenylboronic acid)-based imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. electrochemsci.org [electrochemsci.org]
- 8. Design, synthesis, and biological evaluation of a series of indolone derivatives as novel FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of FLT3 covalent inhibitors with a resorcylic acid core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Boronic Acid Pinacol Esters vs. MIDA Boronates in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals navigating the landscape of synthetic organic chemistry, the choice of reagents is paramount to success. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, boronic acid derivatives are indispensable building blocks. This guide provides an in-depth, data-driven comparison of two prominent classes of these reagents: the workhorse boronic acid pinacol esters and the increasingly popular N-methyliminodiacetic acid (MIDA) boronates.
The fundamental difference between these two classes of organoboron compounds lies in their structure and, consequently, their stability and reactivity. Boronic acid pinacol esters are trivalent, sp²-hybridized compounds, while MIDA boronates feature a tetracoordinate, sp³-hybridized boron center resulting from a dative bond from the nitrogen atom of the MIDA ligand.[1] This seemingly subtle distinction has profound implications for their handling, purification, and application in complex chemical syntheses.
At a Glance: Key Differences
| Feature | Boronic Acid Pinacol Esters | MIDA Boronates |
| Boron Hybridization | sp² | sp³ |
| Stability | More stable than boronic acids, but can be susceptible to hydrolysis and protodeboronation.[1][2] | Exceptionally stable; often described as indefinitely bench-top stable under air.[3] |
| Chromatography | Can be challenging; may require special techniques like boric acid-impregnated silica gel.[4][5] | Generally compatible with standard silica gel chromatography.[3][6] |
| Reactivity in Coupling | Generally reactive under standard Suzuki-Miyaura conditions.[7] | Unreactive under anhydrous conditions; require activation (hydrolysis) to the boronic acid.[8] |
| Controlled Reactions | Less suited for iterative cross-coupling. | Ideal for iterative cross-coupling due to controlled release of the boronic acid.[9] |
| Handling | Easier to handle than free boronic acids but require care.[7] | Can be handled as free-flowing crystalline solids.[3] |
Structural Comparison and Reactivity Pathway
The structural differences between pinacol esters and MIDA boronates are central to their divergent reactivity profiles. The pinacol group in boronic acid pinacol esters offers steric shielding to the boron atom, rendering it more stable than the corresponding free boronic acid.[7] However, the sp²-hybridized boron remains Lewis acidic and susceptible to attack.
In contrast, the MIDA ligand forms a dative bond with the boron atom in MIDA boronates, creating a more stable, tetracoordinate structure.[1] This internal coordination effectively protects the boron center, making MIDA boronates unreactive in anhydrous cross-coupling conditions. Reactivity is "switched on" through hydrolysis, typically under basic aqueous conditions, which releases the active boronic acid species for the catalytic cycle.[10]
Stability: A Decisive Factor
The superior stability of MIDA boronates is one of their most significant advantages. While pinacol esters are more robust than free boronic acids, they can still undergo degradation, particularly protodeboronation, under certain conditions.[1] MIDA boronates, on the other hand, are remarkably stable, with many being described as indefinitely bench-top stable as crystalline solids.[3] This exceptional stability allows for long-term storage and simplifies handling and purification.
A study highlighted that many boronic acids decompose significantly after just 15 days of benchtop storage in air, whereas the corresponding MIDA boronates remained over 95% intact after at least 60 days under the same conditions.
| Compound Type | Storage Condition | Stability |
| Boronic Acids | Benchtop, in air, 15 days | Significant decomposition observed for many examples. |
| Boronic Acid Pinacol Esters | Room temperature | Generally stable for long-term storage, but sensitive to moisture and strong acids/bases.[7] |
| MIDA Boronates | Benchtop, in air, ≥60 days | >95% of the MIDA boronate remains. |
Performance in Suzuki-Miyaura Cross-Coupling
Both boronic acid pinacol esters and MIDA boronates are effective in Suzuki-Miyaura cross-coupling reactions. However, their application domains can differ based on the specific synthetic challenge.
Pinacol esters are widely used and are suitable for a broad range of applications, especially when the corresponding boronic acid is relatively stable.[1] They often react under mild conditions, preserving delicate functional groups.[7]
MIDA boronates excel in situations involving unstable boronic acids or when a controlled, slow release of the boronic acid is beneficial.[1] This slow-release mechanism, achieved by using specific bases like aqueous K₃PO₄, can prevent the decomposition of sensitive boronic acids and improve overall reaction yields. This feature is particularly advantageous in the synthesis of complex molecules and for challenging substrates like heteroaryl and alkenyl MIDA boronates.[6]
In a direct comparison for the synthesis of poly(3-hexylthiophene-2,5-diyl) (P3HT) via Suzuki-Miyaura polymerization, the MIDA boronate monomer produced higher molecular weight polymers in greater yields compared to the corresponding pinacol boronate ester under identical conditions.[11][12]
| Monomer | Polymer Molecular Weight (Mw) | Yield |
| 5-bromo-4-hexylthien-2-yl-pinacol boronate ester | 9.9 kDa | 25% |
| Thienyl MIDA boronate ester | up to 42.7 kDa | up to 94% |
Purification and Handling
The differences in stability and polarity between pinacol esters and MIDA boronates also impact their purification. The purification of boronic acid pinacol esters by silica gel chromatography can be problematic due to their sensitivity and potential for over-adsorption on the silica.[4][13][5] To mitigate this, methods such as impregnating the silica gel with boric acid have been developed.[4][13]
In contrast, MIDA boronates are generally stable to silica gel chromatography, which simplifies their purification.[3][6] Their often crystalline nature further facilitates isolation and handling.[3]
Experimental Protocols
Synthesis of Boronic Acid Pinacol Esters (Miyaura Borylation)
A general procedure for the synthesis of aryl pinacol boronates involves the palladium-catalyzed cross-coupling of an aryl halide with bis(pinacolato)diboron (B₂pin₂).[14]
Materials:
-
Aryl halide (1.0 mmol)
-
Bis(pinacolato)diboron (1.1 mmol)
-
PdCl₂(dppf) (0.03 mmol)
-
Potassium acetate (KOAc) (3.0 mmol)
-
1,4-Dioxane (5 mL)
Procedure:
-
To an oven-dried flask, add the aryl halide, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture at 80 °C with stirring for the appropriate time (monitored by TLC or GC-MS).
-
After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite and wash with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (potentially with boric acid-impregnated silica gel) or recrystallization to afford the desired boronic acid pinacol ester.[4][13][14]
Synthesis of MIDA Boronates from Boronic Acids
MIDA boronates can be synthesized from the corresponding boronic acids.[15] A mild method utilizes MIDA anhydride.[16][17]
Materials:
-
Boronic acid (1.0 mmol)
-
MIDA anhydride (1.2 mmol)
-
Anhydrous dioxane (5 mL)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the boronic acid in anhydrous dioxane.
-
Add MIDA anhydride to the solution.
-
Heat the mixture at a specified temperature (e.g., 80-100 °C) until the reaction is complete (monitored by LC-MS).
-
Cool the reaction mixture to room temperature.
-
The MIDA boronate product often precipitates and can be isolated by filtration.
-
If necessary, the crude product can be purified by silica gel column chromatography.[15][18]
Suzuki-Miyaura Cross-Coupling with MIDA Boronate (Deprotection and Coupling)
This protocol involves the in-situ deprotection of the MIDA boronate followed by the cross-coupling reaction.
Materials:
-
Aryl halide (1.0 mmol)
-
MIDA boronate (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 mmol)
-
Solvent system (e.g., THF/H₂O or Toluene/H₂O)
Procedure:
-
To a reaction vessel, add the aryl halide, MIDA boronate, palladium catalyst, and ligand.
-
Purge the vessel with an inert gas.
-
Add the degassed solvent system and the aqueous base.
-
Heat the reaction mixture to the desired temperature (e.g., 23-80 °C) and stir until the starting materials are consumed (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the coupled product.
Conclusion
Both boronic acid pinacol esters and MIDA boronates are powerful tools in modern organic synthesis. Pinacol esters represent a well-established and versatile class of reagents suitable for a wide array of cross-coupling reactions. However, for syntheses involving unstable boronic acids, or for advanced strategies such as iterative cross-coupling, MIDA boronates offer a superior solution due to their exceptional stability and the ability for controlled release of the reactive boronic acid.[1] The choice between the two will ultimately depend on the specific requirements of the synthetic route, including the stability of the boronic acid intermediate and the complexity of the overall transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. academic.oup.com [academic.oup.com]
- 5. reddit.com [reddit.com]
- 6. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 7. nbinno.com [nbinno.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Miyaura Borylation Reaction [organic-chemistry.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. experts.illinois.edu [experts.illinois.edu]
- 18. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Advantages of using 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline over other aniline derivatives
A Comparative Guide to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in Modern Synthesis
In the landscape of organic synthesis and drug discovery, the selection of appropriate building blocks is paramount to achieving efficiency, reproducibility, and high yields. This compound, also known as 3-aminophenylboronic acid pinacol ester, has emerged as a superior reagent compared to many other aniline derivatives for carbon-carbon bond formation. This guide provides an objective comparison, supported by experimental principles, to highlight its distinct advantages for researchers, scientists, and drug development professionals.
Core Advantages: Stability and Versatility
The primary advantages of using 3-aminophenylboronic acid pinacol ester stem from the protective nature of the pinacol group on the boronic acid moiety. This structural feature confers significant benefits over the corresponding free boronic acid and other aniline derivatives.
-
Enhanced Stability and Handling : Free boronic acids are notoriously susceptible to degradation pathways such as oxidation and dehydration, which leads to the formation of cyclic trimers called boroxines.[1] This instability can compromise the reagent's purity, shorten its shelf life, and lead to inconsistent reaction outcomes.[1] The pinacol ester derivative protects the boron center, making the compound significantly more stable.[1][2] This enhanced stability means it is less sensitive to moisture and air, simplifying storage and handling procedures in a laboratory or manufacturing setting.[1]
-
Superior Performance in Cross-Coupling Reactions : 3-Aminophenylboronic acid pinacol ester is a highly effective coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern synthesis for forming C-C bonds.[3] While free boronic acids can sometimes be more reactive, their instability often negatively impacts overall reaction yields and reproducibility.[4] The pinacol ester provides a more robust and reliable alternative, often delivering cleaner reactions and higher, more consistent yields.[1] It is stable enough for purification via column chromatography and can typically be used directly in coupling reactions without requiring deprotection.
-
Favorable Regiochemical and Steric Profile : The placement of the boronate group at the meta (3-) position offers a unique electronic and steric profile. Compared to the ortho-isomer, the meta-isomer experiences significantly less steric hindrance, which can otherwise dramatically lower reaction yields by impeding the approach to the catalytic center.[1] While the electronic effects of the amino group are different between the meta and para positions, both isomers are generally effective in Suzuki couplings, making the choice dependent on the desired final structure of the target molecule.[1][5]
Performance Comparison
The following table summarizes the key performance characteristics of 3-aminophenylboronic acid pinacol ester against alternative aniline derivatives.
| Compound | Primary Application | Key Advantage | Stability | Typical Suzuki Coupling Yield |
| This compound | Suzuki Coupling (Boron Source) | High stability, ease of handling, reliable performance.[1] | High (Solid, stable to air/moisture)[1][2] | Good to Excellent |
| 3-Aminophenylboronic Acid | Suzuki Coupling (Boron Source) | Potentially higher intrinsic reactivity.[4] | Low (Prone to oxidation and boroxine formation)[1] | Variable, often lower effective yield due to degradation. |
| 2-Aminophenylboronic Acid Pinacol Ester | Suzuki Coupling (Boron Source) | Positional isomer for specific target synthesis. | High | Moderate to Low due to steric hindrance from the ortho-amino group.[1] |
| 3-Bromoaniline | Suzuki Coupling (Halide Source) | Complementary reagent for C-C bond formation. | High | N/A (Used as the electrophilic partner) |
Applications in Drug Discovery and Materials Science
3-Aminophenylboronic acid pinacol ester is a valuable building block for creating complex organic molecules.[3] Its utility is prominently demonstrated in medicinal chemistry for the synthesis of kinase inhibitors, which are crucial in oncology research.[2][4] For example, related aminophenylboronic acid pinacol esters are used to synthesize multi-targeted receptor tyrosine kinase (RTK) inhibitors and Poly (ADP-ribose) polymerase (PARP-1) inhibitors.[2][6] It is also employed in materials science to develop novel fluorene-based hole transporting materials for applications in perovskite solar cells.[5]
Visualizing Workflows and Mechanisms
To better illustrate the advantages and applications of this reagent, the following diagrams outline its key attributes, a typical experimental workflow, and its role in targeting cellular signaling pathways.
Caption: Logical flow of the core advantages of the pinacol ester.
Caption: A typical experimental workflow for a Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermally cross-linkable fluorene-based hole transporting materials: synthesis, characterization, and application in perovskite solar cells - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03492E [pubs.rsc.org]
- 6. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Ortho, Meta, and Para Aminophenylboronic Acid Pinacol Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-isomers of aminophenylboronic acid pinacol esters in key organic transformations. The information presented, supported by established chemical principles and analogous experimental data, is intended to aid researchers in selecting the optimal isomer for their synthetic strategies.
Introduction
Aminophenylboronic acid pinacol esters are versatile building blocks in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.[1] Their utility stems from the presence of two key functional groups: a boronic acid pinacol ester, which readily participates in cross-coupling reactions, and an amino group, which can be further functionalized. The positional isomerism (ortho, meta, or para) of the amino group relative to the boronic ester significantly influences the reagent's reactivity due to a combination of electronic and steric effects. This guide explores these differences in the context of three common and important transformations: the Suzuki-Miyaura coupling, the Chan-Lam coupling, and amide bond formation.
Understanding Isomeric Reactivity: Electronic and Steric Effects
The reactivity of the aminophenylboronic acid pinacol ester isomers is governed by the interplay of electronic and steric factors originating from the amino group's position on the phenyl ring.
-
Electronic Effects: The amino group is an electron-donating group (EDG) through resonance (mesomeric effect) and electron-withdrawing through induction. The resonance effect, which increases the electron density on the aromatic ring, is generally dominant and is most pronounced at the ortho and para positions. This increased electron density can enhance the nucleophilicity of the aryl group, which can influence the transmetalation step in cross-coupling reactions.
-
Steric Effects: The steric hindrance is most significant for the ortho isomer, where the bulky amino group is adjacent to the reactive boronic ester. This steric bulk can impede the approach of the catalyst and other reagents to the reaction center, potentially slowing down the reaction rate and lowering the yield. The meta and para isomers are significantly less affected by steric hindrance.
A study on the reactivity of nitrophenylboronic acid isomers in Suzuki-Miyaura coupling, where the nitro group is electron-withdrawing, showed a reactivity trend of para > meta >> ortho .[2] While the amino group has different electronic properties, the profound impact of steric hindrance on the ortho isomer is a key takeaway and is expected to be a major factor in the reactivity of aminophenylboronic acid pinacol esters as well.
Comparative Reactivity in Key Reactions
While a direct, quantitative comparison of the three aminophenylboronic acid pinacol ester isomers under identical conditions is not extensively documented, a qualitative and semi-quantitative comparison can be extrapolated from established principles and data from analogous compounds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, forming a C-C bond.[3] The reactivity of the aminophenylboronic acid pinacol ester isomers is expected to follow the trend:
Para > Meta > Ortho
This trend is primarily attributed to the significant steric hindrance of the ortho isomer, which can inhibit the oxidative addition and/or transmetalation steps of the catalytic cycle. The para isomer, being sterically unhindered and electronically activated, is expected to be the most reactive. The meta isomer's reactivity is intermediate, with less steric hindrance than the ortho isomer but also a less pronounced electronic activation compared to the para isomer.
Caption: Expected reactivity trend of aminophenylboronic acid pinacol ester isomers in Suzuki-Miyaura coupling.
Chan-Lam Coupling
The Chan-Lam coupling is a copper-catalyzed reaction that forms a C-N or C-O bond between an organoboron compound and an amine or alcohol, respectively.[4] Arylboronic acid pinacol esters can be challenging substrates in Chan-Lam couplings, often resulting in lower yields compared to the corresponding boronic acids.[2][5][6] The use of a mixed solvent system, such as acetonitrile and ethanol, has been shown to improve the efficiency of these reactions.[5]
The expected reactivity trend for the aminophenylboronic acid pinacol ester isomers in Chan-Lam coupling is similar to that of the Suzuki-Miyaura coupling:
Para > Meta > Ortho
Again, steric hindrance around the ortho-amino group is likely to be the primary factor for its lower reactivity.
Amide Bond Formation
The amino group of aminophenylboronic acid pinacol esters can react with carboxylic acids or their activated derivatives to form amide bonds. This reaction is typically not a cross-coupling reaction involving the boronic ester but rather a standard nucleophilic acyl substitution. In this context, the basicity and nucleophilicity of the amino group are the key determinants of reactivity. The electronic effects of the boronic ester group, being electron-withdrawing, will influence the basicity of the aniline nitrogen. The para and ortho isomers will experience a greater resonance effect from the amino group, making the nitrogen lone pair more available for reaction. However, the steric hindrance of the ortho isomer will likely counteract this electronic advantage.
The expected reactivity trend for amide bond formation is:
Para ≈ Meta > Ortho
The para and meta isomers are expected to have similar reactivity, with the para isomer being slightly more nucleophilic due to the stronger electron-donating resonance effect of the amino group. The ortho isomer is expected to be the least reactive due to steric hindrance.
Data Presentation
The following table provides a representative comparison of the expected yields for the ortho, meta, and para isomers of aminophenylboronic acid pinacol esters in the three key reactions discussed. It is important to note that these are generalized, expected outcomes based on established chemical principles, and actual yields may vary depending on the specific substrates, reaction conditions, and catalyst systems employed.
| Isomer | Reaction Type | Coupling Partner Example | Expected Yield | Key Considerations |
| Ortho | Suzuki-Miyaura | 4-Bromoanisole | Low to Moderate | Significant steric hindrance. May require specialized ligands and longer reaction times. |
| Chan-Lam | Aniline | Low | Steric hindrance is a major challenge. Optimized conditions are crucial. | |
| Amide Bond Formation | Benzoyl Chloride | Moderate | Steric hindrance can reduce reaction rates. | |
| Meta | Suzuki-Miyaura | 4-Bromoanisole | Good to High | Less steric hindrance than ortho. Good balance of reactivity. |
| Chan-Lam | Aniline | Moderate to Good | Generally more reactive than the ortho isomer. | |
| Amide Bond Formation | Benzoyl Chloride | High | Good nucleophilicity and minimal steric hindrance. | |
| Para | Suzuki-Miyaura | 4-Bromoanisole | High to Excellent | Sterically accessible and electronically activated. Generally the most reactive isomer. |
| Chan-Lam | Aniline | Good to High | Favorable electronics and lack of steric hindrance lead to good reactivity. | |
| Amide Bond Formation | Benzoyl Chloride | High to Excellent | Most nucleophilic of the three isomers due to the strong resonance effect. |
Experimental Protocols
The following are detailed, generalized experimental protocols for the key reactions discussed. These should be considered as starting points and may require optimization for specific substrates.
Suzuki-Miyaura Coupling Protocol
This protocol describes the coupling of an aminophenylboronic acid pinacol ester with an aryl bromide.
Materials:
-
Ortho-, meta-, or para-aminophenylboronic acid pinacol ester (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask, add the aminophenylboronic acid pinacol ester, aryl bromide, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Chan-Lam Coupling Protocol
This protocol outlines the coupling of an aminophenylboronic acid pinacol ester with an amine.
Materials:
-
Ortho-, meta-, or para-aminophenylboronic acid pinacol ester (1.0 equivalent)
-
Amine (1.2 equivalents)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 equivalent)
-
Solvent (e.g., Acetonitrile/Ethanol, 1:1 mixture)
-
Molecular sieves (4 Å)
Procedure:
-
To a round-bottom flask, add the aminophenylboronic acid pinacol ester, amine, copper(II) acetate, and molecular sieves.
-
Add the solvent mixture to the flask.
-
Stir the reaction mixture at room temperature to 50 °C for 12-48 hours. The reaction is typically open to the air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate).
-
Wash the filtrate with aqueous ammonia solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Amide Bond Formation Protocol
This protocol describes the reaction of an aminophenylboronic acid pinacol ester with a carboxylic acid using a coupling agent.
Materials:
-
Ortho-, meta-, or para-aminophenylboronic acid pinacol ester (1.0 equivalent)
-
Carboxylic acid (1.1 equivalents)
-
Coupling agent (e.g., HATU, 1.2 equivalents)
-
Base (e.g., DIPEA, 2.0 equivalents)
-
Solvent (e.g., DMF or CH₂Cl₂)
Procedure:
-
To a round-bottom flask, dissolve the carboxylic acid in the solvent.
-
Add the coupling agent and the base to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the aminophenylboronic acid pinacol ester to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice of isomer for aminophenylboronic acid pinacol ester has a significant impact on its reactivity in common synthetic transformations. The para isomer is generally the most reactive in Suzuki-Miyaura and Chan-Lam couplings due to its favorable electronic properties and lack of steric hindrance. The ortho isomer is consistently the least reactive due to significant steric hindrance. The meta isomer exhibits intermediate reactivity. For amide bond formation, both para and meta isomers are expected to perform well, with the ortho isomer being the most challenging. By understanding these reactivity trends and employing the appropriate experimental protocols, researchers can effectively utilize these versatile building blocks in the synthesis of complex molecules for a wide range of applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem [organic-chemistry.org]
- 6. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A key component of this reaction is the palladium catalyst, the choice of which can significantly impact reaction yield, time, and overall success. This guide provides a comparative overview of various palladium catalysts for the Suzuki-Miyaura coupling of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, a versatile building block in medicinal chemistry and materials science.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of several common and advanced palladium catalyst systems in a model Suzuki-Miyaura coupling reaction between this compound and a generic aryl bromide (Ar-Br). The data presented is a representative compilation based on typical catalyst performance with similar substrates.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75-85 |
| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | K₃PO₄ | 1,4-Dioxane | 90 | 8 | 80-92 |
| Pd(OAc)₂ + SPhos | SPhos | Cs₂CO₃ | t-BuOH | 80 | 4 | 90-98 |
| Pd(OAc)₂ + XPhos | XPhos | K₃PO₄ | THF/H₂O | RT - 60 | 2-6 | >95 |
| [Pd(allyl)Cl]₂ + RuPhos | RuPhos | NaOt-Bu | Toluene | 100 | 6 | 88-96 |
| Pd/C (3%) | None | Na₂CO₃ | Ethanol/Water | 80 | 10 | 70-85 |
Experimental Protocols
Below are detailed experimental methodologies for a general Suzuki-Miyaura coupling reaction. These can be adapted based on the specific catalyst system chosen.
General Procedure for Suzuki-Miyaura Coupling:
A mixture of the aryl halide (1 mmol), this compound (1.2 mmol), the palladium catalyst (0.5-2 mol%), and the appropriate base (2-3 mmol) in the chosen solvent (3 mL) is prepared in a reaction vessel. The vessel is then sealed and the mixture is stirred at the indicated temperature for the specified time.[1] Progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
Upon completion, the reaction mixture is cooled to room temperature. The solution is then typically extracted with an organic solvent like diethyl ether or ethyl acetate.[1] The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified using column chromatography on silica gel to yield the desired biaryl product.[1]
Visualizing the Process
To better understand the reaction dynamics and experimental setup, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
References
A Comparative Kinetic Analysis of 3-Aminophenylboronic Acid Pinacol Ester in Suzuki-Miyaura Coupling Reactions
For researchers, scientists, and drug development professionals engaged in the intricate art of molecular synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The choice of the boronic acid or ester derivative is a critical parameter that profoundly influences reaction kinetics, and consequently, efficiency and yield. This guide provides an objective comparison of the kinetic performance of 3-aminophenylboronic acid pinacol ester in Suzuki reactions against other alternative boronic acid derivatives, supported by available experimental data.
The electronic nature of the substituents on the phenylboronic acid scaffold plays a pivotal role in the kinetics of the Suzuki-Miyaura reaction, primarily by influencing the rate-determining transmetalation step. Electron-donating groups (EDGs) on the boronic acid partner are generally known to enhance the rate of this step and, therefore, the overall reaction rate. The amino group in the meta-position of 3-aminophenylboronic acid pinacol ester acts as an electron-donating group, albeit with its effect moderated by the pinacol ester protecting group.
Performance Comparison: Kinetic Data of Substituted Phenylboronic Acids/Esters
Table 1: Rate Constants for the Transmetalation Step of Various Boronic Esters
| Boronic Ester Derivative | Substituent | Rate Constant (k, s⁻¹) | Relative Rate | Reference |
| 4-Fluorophenylboronic acid | -F (electron-withdrawing) | (5.78 ± 0.13) × 10⁻⁴ | 1.00 | [1] |
| 4-Fluorophenylboronic acid pinacol ester | -F (electron-withdrawing) | Sigmoidal kinetics | Slower than acid | [1] |
| 4,5-Dimethoxycatechol 4-fluorophenylboronic ester | -F, -OCH₃ (electron-donating) | (2.43 ± 0.54) × 10⁻³ | 4.20 | [1] |
| 3,6-Dimethoxycatechol 4-fluorophenylboronic ester | -F, -OCH₃ (electron-donating) | (3.34 ± 0.31) × 10⁻³ | 5.78 | [1] |
Note: The data in Table 1 was obtained from a study investigating pre-transmetalation intermediates and their subsequent reaction. The sigmoidal kinetics observed for the pinacol ester suggest a more complex reaction mechanism under the studied conditions.
Table 2: Comparative Reaction Rates for Suzuki Coupling with Various Phenylboronic Acids
| Boronic Acid | Substituent | Reaction Conditions | Observed Rate/Yield | Reference |
| Phenylboronic acid | -H (neutral) | Pd/HPS catalyst, 4-bromoanisole, 60 °C | - | [2] |
| 4-Methoxyphenylboronic acid | 4-OCH₃ (electron-donating) | Ligand-free Pd(NH₃)₄Cl₂, bromobenzene, 45 °C | High reaction rate | [3] |
| 4-Tolylboronic acid | 4-CH₃ (electron-donating) | Pd catalyst, room temperature | Reaction complete in < 1 hr | [4] |
Note: The data in Table 2 is derived from different studies with varying reaction conditions, and thus provides a qualitative comparison of reactivity.
Experimental Protocols
A well-defined experimental protocol is crucial for obtaining reliable and reproducible kinetic data. The following is a general methodology for monitoring the kinetics of a Suzuki-Miyaura reaction using High-Performance Liquid Chromatography (HPLC), a widely accessible and robust analytical technique.
General Protocol for Kinetic Analysis of Suzuki-Miyaura Reactions by HPLC
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
3-Aminophenylboronic acid pinacol ester or other boronic acid/ester derivative
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if required, e.g., PPh₃, SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane, or an ethanol/water mixture)
-
Internal standard (e.g., biphenyl, naphthalene)
-
HPLC-grade solvents for analysis
-
Reaction vessel (e.g., Schlenk tube or multi-well reaction block)
-
Heating and stirring apparatus (e.g., magnetic stirrer with oil bath)
-
Syringes and needles for sampling under inert atmosphere
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 mmol), the boronic acid derivative (1.2 mmol), the base (2.0 mmol), and a known amount of the internal standard.
-
Solvent and Catalyst Addition: Add the degassed solvent to the reaction vessel, followed by the palladium catalyst (e.g., 1-5 mol%).
-
Reaction Initiation and Monitoring: Place the reaction vessel in a preheated oil bath set to the desired temperature to initiate the reaction. Start stirring vigorously. At predetermined time intervals, withdraw an aliquot (e.g., 50 µL) of the reaction mixture using a syringe.
-
Sample Quenching and Preparation: Immediately quench the withdrawn aliquot by adding it to a vial containing a suitable quenching agent (e.g., a small volume of cold diethyl ether or ethyl acetate) and a known volume of a diluent (e.g., acetonitrile). This will stop the reaction and prepare the sample for HPLC analysis.
-
HPLC Analysis: Inject the prepared sample into the HPLC system. The concentrations of the reactants and the product are determined by integrating the peak areas relative to the internal standard.
-
Data Analysis: Plot the concentration of the product or the consumption of the starting material as a function of time. From this data, the initial reaction rate and the rate constant (k) can be determined using appropriate kinetic models (e.g., initial rates method, pseudo-first-order kinetics).
Mechanistic Insights and Experimental Workflow Visualization
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. Understanding this cycle is fundamental to interpreting kinetic data and optimizing reaction conditions.
References
Spectroscopic Purity Assessment of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for validating the purity of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, a critical building block in pharmaceutical synthesis. We present experimental data and detailed protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, alongside a comparison with its common isomers, the 2- and 4-substituted analogues.
Introduction
This compound, also known as 3-aminophenylboronic acid pinacol ester, is a versatile reagent frequently employed in Suzuki-Miyaura cross-coupling reactions to introduce an aminophenyl moiety into complex molecules. The purity of this reagent is paramount, as impurities can lead to side reactions, reduced yields, and complications in the purification of the final active pharmaceutical ingredient (API). This guide outlines the key spectroscopic techniques for routine purity assessment and provides a comparative analysis with its ortho- and para-isomers, which are common process-related impurities.
Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for this compound and its common isomers. These values are based on typical spectral data and may vary slightly depending on the solvent and instrument used.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~7.20-7.10 | m | 2H | Ar-H |
| ~6.95 | s | 1H | Ar-H | |
| ~6.70 | d | 1H | Ar-H | |
| ~3.70 | br s | 2H | -NH₂ | |
| 1.33 | s | 12H | -C(CH₃)₂ | |
| 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | ~7.65 | d | 1H | Ar-H |
| ~7.15 | t | 1H | Ar-H | |
| ~6.75 | t | 1H | Ar-H | |
| ~6.65 | d | 1H | Ar-H | |
| ~4.50 | br s | 2H | -NH₂ | |
| 1.35 | s | 12H | -C(CH₃)₂ | |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | ~7.60 | d | 2H | Ar-H |
| ~6.65 | d | 2H | Ar-H | |
| ~3.80 | br s | 2H | -NH₂ | |
| 1.32 | s | 12H | -C(CH₃)₂ |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~146.0 | Ar-C-N |
| ~128.5 | Ar-C-H | |
| ~122.0 | Ar-C-H | |
| ~118.0 | Ar-C-H | |
| ~115.0 | Ar-C-H | |
| ~83.5 | -O-C(CH₃)₂ | |
| ~24.8 | -C(CH₃)₂ | |
| 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | ~150.0 | Ar-C-N |
| ~136.0 | Ar-C-H | |
| ~129.0 | Ar-C-H | |
| ~118.0 | Ar-C-H | |
| ~115.0 | Ar-C-H | |
| ~83.8 | -O-C(CH₃)₂ | |
| ~24.9 | -C(CH₃)₂ | |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | ~148.0 | Ar-C-N |
| ~136.5 | Ar-C-H | |
| ~114.0 | Ar-C-H | |
| ~83.3 | -O-C(CH₃)₂ | |
| ~24.8 | -C(CH₃)₂ |
Table 3: FT-IR Spectral Data (ATR)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~3450-3300 | N-H stretch |
| ~3050 | Ar C-H stretch | |
| ~2980, 2930 | Aliphatic C-H stretch | |
| ~1620 | N-H bend | |
| ~1580, 1480 | Ar C=C stretch | |
| ~1360 | B-O stretch | |
| ~1140 | C-O stretch | |
| ~850-750 | Ar C-H bend (m-substitution) | |
| 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | ~3480-3350 | N-H stretch |
| ~3060 | Ar C-H stretch | |
| ~2980, 2930 | Aliphatic C-H stretch | |
| ~1615 | N-H bend | |
| ~1570, 1490 | Ar C=C stretch | |
| ~1350 | B-O stretch | |
| ~1145 | C-O stretch | |
| ~750 | Ar C-H bend (o-substitution) | |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | ~3430-3280 | N-H stretch |
| ~3040 | Ar C-H stretch | |
| ~2980, 2930 | Aliphatic C-H stretch | |
| ~1625 | N-H bend | |
| ~1590, 1510 | Ar C=C stretch | |
| ~1370 | B-O stretch | |
| ~1130 | C-O stretch | |
| ~830 | Ar C-H bend (p-substitution) |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 219 | 204 (M-CH₃)⁺, 119 (M-pinacol)⁺, 92 (aminophenyl)⁺ |
| 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 219 | 204 (M-CH₃)⁺, 119 (M-pinacol)⁺, 92 (aminophenyl)⁺ |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | 219 | 204 (M-CH₃)⁺, 119 (M-pinacol)⁺, 92 (aminophenyl)⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.0 s.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled.
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2.0 s.
-
Spectral Width: 0 to 160 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background scan prior to the sample scan. The resulting spectrum is typically presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC) for sample introduction.
-
GC Parameters:
-
Column: A suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Purity Assessment and Impurity Profile
The primary impurity of concern for aminophenylboronic acid pinacol esters is the corresponding boronic acid, formed through hydrolysis. This hydrolysis can occur during synthesis, workup, or even on storage if exposed to moisture.
-
3-Aminophenylboronic Acid: The presence of this impurity can be detected by NMR due to the absence of the characteristic pinacol methyl singlet at ~1.3 ppm and the appearance of a broad -B(OH)₂ signal. In chromatography, the boronic acid is significantly more polar than the pinacol ester.
Other potential impurities may arise from the starting materials or side reactions during synthesis. For instance, if the synthesis involves the reaction of a bromoaniline with bis(pinacolato)diboron, residual starting material or homocoupled byproducts could be present.
Due to the susceptibility of boronic esters to hydrolysis, chromatographic purity analysis by reversed-phase HPLC can be challenging. It is often recommended to use aprotic diluents and mobile phases to minimize on-column degradation.
Visualizing the Workflow and Relationships
Conclusion
The spectroscopic techniques of NMR, FT-IR, and Mass Spectrometry are indispensable tools for the validation of this compound purity. A thorough analysis of the data obtained from these methods, in comparison with reference data and an understanding of potential impurities, allows for a confident assessment of material quality. This is crucial for ensuring the reproducibility and success of subsequent synthetic transformations in drug discovery and development. The distinct spectroscopic fingerprints of the ortho-, meta-, and para-isomers enable their differentiation and quantification, ensuring the use of the correct isomer in the desired chemical reaction.
Comparative analysis of boronic esters and trifluoroborates in C-N bond formation
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, pivotal in the creation of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of tools available to chemists, organoboron reagents have emerged as exceptionally versatile coupling partners. This guide provides a detailed comparative analysis of two prominent classes of these reagents: boronic esters and potassium organotrifluoroborates (hereafter referred to as trifluoroborates), with a focus on their application in C-N cross-coupling reactions.
Physicochemical Properties and Stability
A primary distinction between boronic esters and trifluoroborates lies in their stability and handling characteristics. This difference is rooted in the coordination state of the boron atom.
-
Boronic Esters : These compounds feature a trigonal planar, tricoordinate boron atom with a vacant p-orbital. While more stable than their corresponding boronic acids, which can dehydrate to form cyclic boroxine trimers, boronic esters are still susceptible to hydrolysis and protodeboronation.[1] Their stability can be influenced by the diol used for esterification, with pinacol esters being common due to their relative robustness.
-
Trifluoroborates : In contrast, trifluoroborates possess a tetracoordinate boron atom, forming a stable anionic complex.[2] This structural feature renders them significantly more resistant to degradation.[2] They are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture, allowing for indefinite storage at room temperature.[2] This inherent stability simplifies handling and storage and often allows them to be carried through multi-step syntheses where boronic esters might require protection and deprotection steps.
| Feature | Boronic Esters (e.g., Pinacol Esters) | Potassium Organotrifluoroborates |
| Boron State | Tricoordinate (sp²) | Tetracoordinate (sp³) |
| Physical Form | Often oils or low-melting solids | Crystalline, free-flowing solids |
| Air & Moisture Stability | Susceptible to hydrolysis[1] | Exceptionally stable[2] |
| Thermal Stability | Moderate; can be prone to decomposition | High |
| Handling | Requires inert atmosphere for long-term storage | Can be handled in air without special precautions |
| Purification | Often requires chromatography | Often purified by recrystallization |
Performance in C-N Cross-Coupling Reactions
Both boronic esters and trifluoroborates are competent reagents in transition-metal-catalyzed C-N bond formation, most notably in the copper-catalyzed Chan-Lam amination and the palladium-catalyzed Buchwald-Hartwig amination.
The Chan-Lam amination is an oxidative coupling that typically uses a copper catalyst and operates under mild conditions, often in the presence of air.[3][4] While originally developed for boronic acids, both boronic esters and trifluoroborates have been successfully employed.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling of amines with aryl halides or triflates.[5][6] It is a powerful and widely used method for constructing aryl C-N bonds.
Trifluoroborates often exhibit superior performance in these reactions, which is attributed to the slow, in situ release of the corresponding boronic acid under basic reaction conditions. This controlled release can minimize side reactions, such as homocoupling of the boron reagent, potentially leading to higher yields and cleaner reaction profiles.
Comparative Performance Data in C-N Coupling
| Reaction Type | Boron Reagent | Amine Partner | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Chan-Lam | Secondary Benzylic Boronic Ester | Aniline | Cu(OAc)₂ / Cs₂CO₃ | MeOH/Pyridine | 50 | 16 | 70-90 | [7][8] |
| Chan-Lam | Tertiary Benzylic Boronic Ester | Aniline | Cu(OAc)₂ / Cs₂CO₃ | MeOH/Pyridine | 50 | 16 | ~60 | [7][8] |
| Chan-Lam | Cyclopropyl Potassium Trifluoroborate | Pyrazole | Cu(OAc)₂ / Bipyridine | N/A | Heat | N/A | Modest-Excellent | [3] |
| Buchwald-Hartwig Type | Phenylboronic Ester | 4-Fluoroaniline | Ni(acac)₂ | N/A | N/A | N/A | 81 | [9] |
| Suzuki-Miyaura Type (C-C for comparison) | Phenylboronic Ester | 4-Bromoacetophenone | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane/H₂O | 80 | 12 | 95 | |
| Suzuki-Miyaura Type (C-C for comparison) | Potassium Phenyltrifluoroborate | 4-Bromoacetophenone | Pd(dppf)Cl₂ / K₂CO₃ | Toluene/H₂O | 100 | 2 | 98 |
Note: Direct side-by-side comparative studies for C-N coupling across a wide range of substrates are not always available in a single source. The data is compiled from various studies to illustrate general performance.
Experimental Protocols
The practical differences in using these reagents are best illustrated by their experimental procedures.
Protocol 1: Chan-Lam Amination using a Benzylic Boronic Ester [8]
-
Setup : A reaction flask is charged with the benzylic boronic ester (1.0 equiv), the aniline coupling partner (4.0 equiv), Cu(OAc)₂ (2.0 equiv), and Cs₂CO₃ (0.5 equiv).
-
Inerting : The flask is sealed and purged with an inert gas (e.g., argon) for several cycles to minimize oxidation side products.[8]
-
Solvent Addition : Anhydrous methanol and pyridine are added via syringe.
-
Reaction : The mixture is stirred at the specified temperature (e.g., 50 °C) for the required duration (e.g., 16 hours).
-
Workup : Upon completion, the reaction is cooled to room temperature. Aqueous NH₄OH is added, and the product is extracted with an organic solvent (e.g., Et₂O). The combined organic layers are dried, filtered, and concentrated.
-
Purification : The crude product is purified by column chromatography.
Protocol 2: Palladium-Catalyzed Coupling using a Potassium Alkenyltrifluoroborate [10]
-
Setup : A reaction flask is charged with the potassium alkenyltrifluoroborate (1.1 equiv), the aryl bromide (1.0 equiv), K₂CO₃ (2.0 equiv), and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).
-
Solvent Addition : Water is added as the solvent. No special precautions to exclude air are typically necessary due to the stability of the trifluoroborate.
-
Catalyst Addition : The palladium precatalyst (e.g., Pd(OAc)₂) is added.
-
Reaction : The mixture is heated to reflux with vigorous stirring.
-
Workup : After cooling, the product is extracted with an organic solvent. The organic layer is separated, dried, and concentrated.
-
Purification : The crude material is purified by column chromatography.
The protocol for the trifluoroborate is often simpler, particularly regarding the handling of the boron reagent and the potential to use aqueous, aerobic conditions.
Visualizing the Chemistry
Reaction Mechanism
The diagram below illustrates the generally accepted catalytic cycle for the Chan-Lam amination, showing the entry points for both boronic esters and trifluoroborates. Trifluoroborates typically hydrolyze under basic conditions to form the active boronic acid/ester species that participates in the transmetalation step.
Caption: General catalytic cycle for Chan-Lam C-N coupling.
Experimental Workflow Comparison
This flowchart contrasts the typical laboratory workflows, highlighting the greater ease of handling for trifluoroborates.
Caption: Comparative workflow for C-N coupling experiments.
Reagent Selection Guide
This decision tree provides a logical guide for researchers choosing between the two reagent classes for a C-N coupling reaction.
Caption: Decision guide for selecting a boron reagent.
Conclusion and Outlook
Both boronic esters and trifluoroborates are powerful reagents for C-N bond formation. The choice between them often comes down to a trade-off between convenience and precedent.
-
Boronic esters , particularly pinacol esters, are widely commercially available and have a vast body of literature supporting their use. They are excellent choices for well-established procedures and for substrates that are not overly sensitive.
-
Potassium organotrifluoroborates offer significant advantages in terms of stability, ease of handling, and storage.[2] Their superior stability makes them ideal for complex, multi-step syntheses and for reactions involving sensitive functional groups. The ability to perform couplings under aerobic, and sometimes aqueous, conditions is a significant practical and environmental benefit.
For drug development professionals and scientists working on novel molecular entities, the enhanced stability and reliability of trifluoroborates make them an increasingly attractive alternative to traditional boronic esters. As synthetic methodology continues to advance, the utility of these robust and versatile reagents in constructing complex nitrogen-containing molecules is set to expand even further.
References
- 1. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chan-Lam Amination of Secondary and Tertiary Benzylic Boronic Esters [organic-chemistry.org]
- 9. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Organic Halides in Aqueous Media [organic-chemistry.org]
A Comparative Guide to the Green Chemistry Metrics of 3-Aminophenylboronic Acid Pinacol Ester in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of complex molecules, particularly in the pharmaceutical industry. The choice of boronic acid derivative is critical not only for reaction efficiency but also for the overall environmental footprint of the synthesis. This guide provides a comparative assessment of the green chemistry metrics for reactions utilizing 3-Aminophenylboronic acid pinacol ester and offers a comparison with an alternative, the N-methyliminodiacetic acid (MIDA) boronate ester.
The pinacol ester is a widely used protecting group for boronic acids, enhancing their stability and ease of handling compared to the free boronic acids.[1] However, the emergence of alternatives like MIDA boronates, which offer even greater stability and allow for slow, controlled release of the boronic acid, presents an opportunity to improve the greenness of synthetic routes.[2][3] This guide will delve into a quantitative comparison of these reagents through the lens of key green chemistry metrics: Atom Economy, E-Factor, and Process Mass Intensity (PMI).
Comparative Green Chemistry Metrics
To provide a quantitative comparison, we will consider a model Suzuki-Miyaura reaction: the coupling of 3-aminophenylboronic acid derivatives with 4-bromotoluene to produce 3-amino-4'-methylbiphenyl. The following tables summarize the calculated green chemistry metrics for this reaction using both the pinacol ester and the MIDA boronate ester of 3-aminophenylboronic acid, based on typical experimental conditions reported in the literature.
Table 1: Green Chemistry Metrics for the Suzuki-Miyaura Coupling of 3-Aminophenylboronic Acid Derivatives with 4-Bromotoluene
| Metric | 3-Aminophenylboronic Acid Pinacol Ester | 3-Aminophenylboronic Acid MIDA Ester | Ideal Value | Interpretation |
| Atom Economy (%) | 45.3% | 40.8% | 100% | Percentage of reactants' atoms incorporated into the desired product.[4] |
| E-Factor | 25.8 | 29.1 | 0 | Kilograms of waste produced per kilogram of product. |
| Process Mass Intensity (PMI) | 26.8 | 30.1 | 1 | Total mass used (kg) to produce 1 kg of product.[5] |
Note: The calculations for this table are based on the experimental protocols detailed below.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling of 3-aminophenylboronic acid pinacol ester and its MIDA boronate alternative with 4-bromotoluene.
Protocol 1: Suzuki-Miyaura Coupling of 3-Aminophenylboronic Acid Pinacol Ester
-
Reaction Setup: To an oven-dried flask is added 3-aminophenylboronic acid pinacol ester (1.2 mmol, 262.9 mg), 4-bromotoluene (1.0 mmol, 171.0 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 16.4 mg).
-
Solvent and Base: Dioxane (5 mL) and an aqueous solution of potassium carbonate (2.0 M, 2.0 mL) are added.
-
Reaction Conditions: The mixture is degassed and heated to 80°C under an inert atmosphere for 4 hours.
-
Workup and Purification: After cooling, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 3-amino-4'-methylbiphenyl (assuming 85% yield, 155.8 mg).
Protocol 2: Suzuki-Miyaura Coupling of 3-Aminophenylboronic Acid MIDA Ester
-
Reaction Setup: To an oven-dried flask is added 3-aminophenylboronic acid MIDA ester (1.2 mmol, 315.8 mg), 4-bromotoluene (1.0 mmol, 171.0 mg), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 4.5 mg), and a ligand (e.g., SPhos, 0.04 mmol, 16.4 mg).
-
Solvent and Base: Tetrahydrofuran (THF) (5 mL) and an aqueous solution of potassium phosphate (3.0 M, 2.0 mL) are added.
-
Reaction Conditions: The mixture is stirred at room temperature for 12 hours under an inert atmosphere.[3]
-
Workup and Purification: The reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield 3-amino-4'-methylbiphenyl (assuming 90% yield, 164.9 mg).
Analysis of Green Chemistry Metrics
-
Atom Economy: The atom economy for the reaction with the pinacol ester is slightly higher than that with the MIDA ester. This is primarily due to the lower molecular weight of the pinacol protecting group compared to the MIDA ligand, both of which are not incorporated into the final product. It is important to note that atom economy is a theoretical measure and does not account for reaction yield or waste from solvents and reagents.[6]
-
E-Factor and Process Mass Intensity (PMI): The E-Factor and PMI are more holistic metrics that account for all materials used in the process.[5] In our model reaction, the slightly higher yield and milder reaction conditions (room temperature) for the MIDA boronate reaction could, in a real-world scenario, lead to a lower PMI if energy consumption is factored in. However, based solely on the mass of materials in these specific protocols, the pinacol ester reaction shows a slightly better E-Factor and PMI due to the lower mass of the boronic acid derivative used. The use of organic solvents in both procedures significantly contributes to the high PMI values, highlighting a key area for green chemistry improvements, such as the use of water as a solvent.[3][7]
Visualizing Reaction Pathways and Workflows
To better understand the processes, the following diagrams illustrate the general Suzuki-Miyaura catalytic cycle and a comparison of the workflows for pinacol and MIDA boronates.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. rsc.org [rsc.org]
- 6. bilder.buecher.de [bilder.buecher.de]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: A Guide for Laboratory Professionals
The responsible management of chemical waste is paramount for ensuring a safe laboratory environment and protecting the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards. Due to its chemical structure, which includes an aniline moiety and a boronic acid pinacol ester, this compound should be handled as a hazardous substance.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1] All personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[1] |
| Body Protection | A fully fastened laboratory coat.[1] |
| Footwear | Closed-toe shoes.[1] |
| Respiratory | May be necessary if generating dust or aerosols. Consult your institution's EHS.[1] |
Step-by-Step Disposal Protocol
The primary method for disposing of this compound and its associated waste is through an approved hazardous waste management service.[3] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[4][5]
1. Waste Identification and Segregation:
-
Solid Waste: Collect any solid this compound, including contaminated PPE (gloves, weighing paper), and place it in a designated, leak-proof hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and chemically compatible hazardous waste container.[1]
2. Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name: "this compound," and the date of accumulation.[1][4]
3. Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[1]
-
Ensure containers are kept tightly closed except when adding waste and are within secondary containment to capture any potential leaks.[5]
4. Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and secure the location.[6]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.[1]
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite or sand.[1][6]
-
Collection: Place all contaminated materials into a labeled hazardous waste container.[1]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
Glassware Decontamination
For thorough decontamination of glassware, a basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[4] The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[1]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Essential Safety and Handling Guide for 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
This guide provides immediate, essential safety and logistical information for handling this compound (also known as 3-Aminophenylboronic acid pinacol ester). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational protocols, and proper disposal methods.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. Based on the Globally Harmonized System (GHS), its primary hazards are:
-
May Cause Respiratory Irritation (Specific target organ toxicity, single exposure; Category 3)[1][2][3]
Due to its aniline substructure, it should be handled with the same caution as aniline, which is toxic, a suspected carcinogen, and can be absorbed through the skin.[4][5][6]
Quantitative Data Summary
While specific occupational exposure limits (OELs) for this compound have not been established, the exposure limits for the parent compound, aniline, should be considered as a conservative guideline.
| Parameter | Value | Reference |
| OSHA PEL (Aniline) | 5 ppm (19 mg/m³) 8-hour TWA | [7][8] |
| ACGIH TLV (Aniline) | 2 ppm (7.6 mg/m³) 8-hour TWA | [7][8] |
| NIOSH REL (Aniline) | Lowest feasible concentration | [8] |
| IDLH (Aniline) | 100 ppm | [8] |
| Melting Point | 89-94 °C | [9] |
| Boiling Point | 351.2°C at 760 mmHg | [9] |
| Flash Point | 166.2 °C | [9] |
| Water Solubility | Insoluble | [10] |
Note: TWA = Time-Weighted Average; PEL = Permissible Exposure Limit; TLV = Threshold Limit Value; REL = Recommended Exposure Limit; IDLH = Immediately Dangerous to Life or Health.
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified laboratory chemical fume hood.[4][5][6] The area should be clearly marked with a warning sign, for instance: "WARNING! ANILINE DERIVATIVE WORK AREA – POTENTIAL TOXIN".[6]
-
Ventilation: Ensure adequate ventilation to keep exposure to vapors and dust to a minimum.[11]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible.[4]
Personal Protective Equipment (PPE)
The following PPE is mandatory for handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and dust. |
| Hand Protection | Chemical-resistant gloves. Butyl, neoprene, or Viton gloves are recommended. Nitrile gloves are not recommended for prolonged use with aniline derivatives. | To prevent skin contact and absorption.[5][6] |
| Body Protection | A fully-buttoned lab coat, long pants, and closed-toe shoes. | To protect skin from accidental spills.[4] |
| Respiratory Protection | Work should be performed in a fume hood to avoid the need for respiratory protection. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. Personnel must be fit-tested and trained for respirator use. | To prevent respiratory tract irritation.[10] |
Weighing and Handling
-
Weighing: Weigh the solid compound within a fume hood to prevent the inhalation of dust.
-
Transfers: Use a spatula for transfers to minimize dust generation. Keep containers tightly closed when not in use.
Post-Handling
-
Decontamination: After each use, wipe down the immediate work area and equipment to prevent the accumulation of chemical residue.[5]
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
Small Spills (Cleanable within 10 minutes by trained personnel)
-
Evacuate: Alert personnel in the immediate area.
-
PPE: Don the appropriate PPE as outlined above.
-
Containment: Absorb the spill with an inert, dry material such as vermiculite, dry sand, or earth.[4][6]
-
Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[6]
-
Decontamination: Ventilate and wash the affected area after cleanup is complete.[6]
Large Spills
-
Evacuate: Immediately evacuate the area.[5]
-
Secure: Secure the area and notify others in the vicinity.[6]
-
Emergency: Contact your institution's Environmental Health & Safety (EH&S) department and, if necessary, emergency services (911).[4][5]
Disposal Plan
All waste generated from the use of this compound must be considered hazardous waste.
Waste Segregation and Collection
-
Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.
Solid Waste Disposal
-
Contaminated solid materials such as gloves, bench paper, and absorbent from spills should be placed in the designated solid hazardous waste container.
Liquid Waste Disposal
-
Solutions containing this compound should be collected in a designated liquid hazardous waste container. Do not dispose of this chemical down the drain.[5]
Decontamination of Glassware
-
Initial Rinse: Rinse glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the residue. Collect this rinse as hazardous waste.
-
Washing: Wash the glassware with soap and water.
-
Acid Rinse (if necessary): For stubborn residues, a soak in a dilute acid solution (e.g., 1% HCl) can be effective.
-
Final Rinse: Thoroughly rinse with deionized water.
Waste Storage and Pickup
-
Store sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Arrange for waste pickup and disposal through your institution's EH&S department or a licensed contractor.[6]
Visual Workflows
Caption: Workflow for handling a chemical spill.
Caption: General workflow for laboratory chemical handling.
References
- 1. This compound | C12H18BNO2 | CID 2734655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | C12H18BNO2 | CID 2734652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ipo.rutgers.edu [ipo.rutgers.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. nj.gov [nj.gov]
- 8. ANILINE | Occupational Safety and Health Administration [osha.gov]
- 9. echemi.com [echemi.com]
- 10. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 11. bloomtechz.com [bloomtechz.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
